molecular formula C7H9NO2S B177331 Ethyl 2-(4-Thiazolyl)acetate CAS No. 120155-43-3

Ethyl 2-(4-Thiazolyl)acetate

Numéro de catalogue: B177331
Numéro CAS: 120155-43-3
Poids moléculaire: 171.22 g/mol
Clé InChI: UMCBKPOYFXBWBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(4-Thiazolyl)acetate is a high-purity organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This ester derivative of a thiazole-containing acetic acid features a reactive ester group that facilitates further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules. Its primary research application is in the development of novel pharmaceutical agents, particularly as a key starting material for the synthesis of antibiotics and other biologically active compounds . The compound is typically supplied as a light yellow to beige crystalline powder . Researchers value this chemical for its role in constructing the thiazole heterocycle, a privileged structure found in many therapeutic agents. When handling, standard laboratory precautions are recommended. Causes serious eye irritation and may cause skin and respiratory irritation . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 2-(1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)3-6-4-11-5-8-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCBKPOYFXBWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120155-43-3
Record name ethyl 2-(1,3-thiazol-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-Thiazolyl)acetate via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(4-thiazolyl)acetate, a valuable building block in medicinal chemistry, utilizing the classic Hantzsch thiazole synthesis. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

The thiazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceuticals. The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and highly efficient method for the construction of the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thioamide. This guide focuses on the specific application of the Hantzsch reaction to produce this compound, a key intermediate for various pharmacologically active molecules.

Reaction Mechanism

The Hantzsch synthesis of this compound proceeds through a well-established mechanism involving the reaction of an α-halo-β-ketoester, specifically ethyl 2-chloro-3-oxobutanoate, with thioformamide. The reaction pathway can be summarized in the following key steps:

  • Nucleophilic Attack: The sulfur atom of thioformamide, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen in ethyl 2-chloro-3-oxobutanoate. This results in the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group, leading to the formation of a five-membered thiazoline ring intermediate.

  • Dehydration: The thiazoline intermediate subsequently undergoes dehydration to form the aromatic thiazole ring, yielding the final product, this compound.

The overall driving force for the reaction is the formation of the stable aromatic thiazole ring.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. The procedure is based on established Hantzsch reaction principles and adapted for the specific reactants.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Ethyl 2-chloro-3-oxobutanoate609-15-4C₆H₉ClO₃164.59
Thioformamide115-08-2CH₃NS61.11
Ethanol (absolute)64-17-5C₂H₆O46.07
Sodium bicarbonate (saturated soln.)144-55-8NaHCO₃84.01
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37
Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) in absolute ethanol.

  • Addition of Thioformamide: To the stirred solution, add thioformamide (1.0 to 1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Hantzsch synthesis of thiazole derivatives. While specific data for the synthesis of this compound may vary, these values provide a useful reference.

ParameterValue
Reactant Ratio1:1 to 1:1.2 (α-halo-β-ketoester:thioamide)
SolventEthanol, Methanol, or other polar protic solvents
Reaction TemperatureReflux temperature of the chosen solvent
Reaction Time2 - 6 hours (monitor by TLC)
Expected YieldModerate to high (typically 60-90%)

Visualizations

Hantzsch Reaction Mechanism

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate S-Alkylated Intermediate S-Alkylated Intermediate Ethyl 2-chloro-3-oxobutanoate->S-Alkylated Intermediate Nucleophilic Attack Thioformamide Thioformamide Thioformamide->S-Alkylated Intermediate Thiazoline Intermediate Thiazoline Intermediate S-Alkylated Intermediate->Thiazoline Intermediate Intramolecular Cyclization This compound This compound Thiazoline Intermediate->this compound Dehydration

Caption: Hantzsch reaction mechanism for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis Reactants Dissolve Ethyl 2-chloro-3-oxobutanoate and Thioformamide in Ethanol Reaction Reflux for 2-6 hours (Monitor by TLC) Reactants->Reaction Workup Cool and Neutralize with NaHCO3 Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry with MgSO4 and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The Hantzsch reaction provides a reliable and efficient method for the synthesis of this compound. This guide offers a detailed framework for researchers and professionals in drug development to successfully synthesize this important heterocyclic building block. The provided protocols and diagrams are intended to serve as a practical resource for laboratory applications. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-amino-4-thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the spectroscopic characterization of Ethyl 2-(2-amino-4-thiazolyl)acetate . Due to the limited availability of public domain spectroscopic data for Ethyl 2-(4-Thiazolyl)acetate, this well-characterized analogue is presented as a reference for researchers, scientists, and drug development professionals. The methodologies and data interpretation are broadly applicable to similar thiazole-containing compounds.

This guide provides a comprehensive overview of the key spectroscopic techniques used to elucidate the structure and purity of Ethyl 2-(2-amino-4-thiazolyl)acetate, a significant building block in medicinal chemistry. The presented data is crucial for quality control, reaction monitoring, and regulatory submissions in the drug development process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(2-amino-4-thiazolyl)acetate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(2-amino-4-thiazolyl)acetate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.302Singlet1HThiazole C5-H
5.6 (approx.)Broad Signal2H-NH₂
4.168Quartet2H-OCH₂CH₃
3.544Singlet2H-CH₂-Thiazole
1.261Triplet3H-OCH₂CH₃

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(2-amino-4-thiazolyl)acetate

Chemical Shift (δ) ppmAssignment
171.0 (approx.)C=O (Ester)
168.0 (approx.)Thiazole C2-NH₂
148.0 (approx.)Thiazole C4
105.0 (approx.)Thiazole C5
61.0 (approx.)-OCH₂CH₃
35.0 (approx.)-CH₂-Thiazole
14.0 (approx.)-OCH₂CH₃

Note: Specific peak values for ¹³C NMR were not available in the provided search results. The assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data for Ethyl 2-(2-amino-4-thiazolyl)acetate

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amine)
2980-2900MediumC-H Stretch (Aliphatic)
1730-1710StrongC=O Stretch (Ester)
1620-1580StrongC=N Stretch (Thiazole Ring)
1550-1500MediumN-H Bend (Amine)
1250-1200StrongC-O Stretch (Ester)

Note: The IR data is inferred from the functional groups present in the molecule, as specific peak values were not detailed in the search results.

Table 4: Mass Spectrometry (MS) Data for Ethyl 2-(2-amino-4-thiazolyl)acetate

m/zInterpretation
186[M]⁺ (Molecular Ion)
113[M - CO₂Et]⁺

Data sourced from PubChem.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of Ethyl 2-(2-amino-4-thiazolyl)acetate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.

  • Ionization: An appropriate ionization technique is used to generate charged molecules. Electron Ionization (EI) is a common method for GC-MS.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like Ethyl 2-(2-amino-4-thiazolyl)acetate.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound (Ethyl 2-(2-amino-4-thiazolyl)acetate) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Validation MS->Structure_Validation Final_Report Final Characterization Report Structure_Validation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides foundational spectroscopic information and methodologies for the characterization of Ethyl 2-(2-amino-4-thiazolyl)acetate. Researchers can adapt these protocols and data for their specific applications in synthesis, quality control, and drug discovery.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data of Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure

The structural formula of Ethyl 2-(4-Thiazolyl)acetate is presented below, with atoms numbered for clarity in NMR assignments.

Caption: Molecular structure of this compound.

¹H NMR and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Ethyl 2-amino-4-thiazoleacetate , a structural analog of this compound. The presence of the amino group at the C2 position in this analog will influence the chemical shifts, particularly of the thiazole ring protons and carbons, compared to the target molecule.

¹H NMR Data for Ethyl 2-amino-4-thiazoleacetate
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H5 (Thiazole)6.302Singlet1H-
NH₂5.6Broad Singlet2H-
O-CH₂ (Ethyl)4.168Quartet2H7.1
CH₂ (Acetate)3.544Singlet2H-
CH₃ (Ethyl)1.261Triplet3H7.1

Note: Data obtained from a publicly available spectrum of Ethyl 2-amino-4-thiazoleacetate in CDCl₃.[1]

¹³C NMR Data for Ethyl 2-amino-4-thiazoleacetate
Assignment Chemical Shift (δ, ppm)
C=O (Ester)~170
C2 (Thiazole)~168
C4 (Thiazole)~145
C5 (Thiazole)~105
O-CH₂ (Ethyl)~61
CH₂ (Acetate)~35
CH₃ (Ethyl)~14

Note: Approximate chemical shifts for Ethyl 2-amino-4-thiazoleacetate based on typical values for similar structures.

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra is provided below. Specific parameters may be adjusted based on the instrument and sample concentration.

General NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a 90° pulse with a relaxation delay of 1-5 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • A 30-45° pulse angle and a relaxation delay of 2 seconds are commonly used.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more scans).

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add Reference Standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction and Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 an1 Peak Integration (1H) proc3->an1 an2 Chemical Shift Assignment an1->an2 an3 Coupling Constant Analysis an2->an3 an4 Structure Elucidation an3->an4

Caption: General workflow for an NMR experiment.

References

Unveiling the Molecular Signature: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Ethyl 2-(4-Thiazolyl)acetate, a heterocyclic compound of interest in pharmaceutical research and development. By detailing the principles and expected outcomes of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), this document serves as a valuable resource for scientists engaged in the synthesis, quality control, and metabolic studies of this and related molecules.

Introduction

This compound is a key building block in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, featuring a thiazole ring linked to an ethyl acetate moiety, imparts specific physicochemical properties that are crucial for its biological activity. Accurate structural elucidation and purity assessment are paramount, necessitating the use of robust analytical methods. This guide focuses on two such cornerstone techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns, which aids in structural confirmation.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on established correlation tables for organic compounds, the following peaks are anticipated:

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
C=O Stretch1750-1735Ester
C-O Stretch1300-1000Ester
C=N Stretch~1630Thiazole Ring
C-H Stretch (sp²)3100-3000Thiazole Ring
C-H Stretch (sp³)3000-2850Ethyl and Methylene Groups
C-S Stretch800-600Thiazole Ring

Note: The exact peak positions can be influenced by the molecular environment and sample state.

Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory with the sample into the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.

Expected Mass Spectral Data

For this compound (C₇H₉NO₂S, Molecular Weight: 187.22 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 187. The fragmentation pattern will be indicative of the molecule's structure. Plausible fragmentation pathways include the loss of the ethoxy group, the entire ethyl acetate side chain, and cleavage of the thiazole ring.

Based on the fragmentation of similar heterocyclic compounds and esters, the following key fragments are anticipated:

m/z Value Proposed Fragment Ion Plausible Neutral Loss
187[C₇H₉NO₂S]⁺Molecular Ion (M⁺)
142[M - OCH₂CH₃]⁺Loss of ethoxy radical
114[M - COOCH₂CH₃]⁺Loss of ethyl carboxylate radical
85[C₄H₅NS]⁺Thiazolyl-methyl cation
58[C₃H₄N]⁺Fragment from thiazole ring cleavage
Experimental Protocol for Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Injector: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector port, which is heated to a temperature sufficient to vaporize the sample (e.g., 250 °C).

    • Gas Chromatograph: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the analyte from any impurities.

    • Ion Source (Electron Ionization - EI): As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • Mass Analyzer: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

    • Detector: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Interpretation

The combined use of FT-IR and mass spectrometry provides a comprehensive characterization of this compound. The logical flow of analysis and data interpretation is crucial for unambiguous structure confirmation.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_interpretation Data Interpretation & Confirmation Sample This compound FTIR_Spec FT-IR Spectrometer Sample->FTIR_Spec MS_Spec Mass Spectrometer Sample->MS_Spec FTIR_Data FT-IR Spectrum FTIR_Spec->FTIR_Data Acquisition Interpretation Spectral Interpretation FTIR_Data->Interpretation MS_Data Mass Spectrum MS_Spec->MS_Data Acquisition MS_Data->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of Ethyl 2-(4-Thiazolyl)acetate (CAS Number: 120155-43-3), a key heterocyclic compound. Due to the limited publicly available experimental data for this specific molecule, this document also includes relevant information on the closely related and extensively studied derivative, Ethyl 2-(2-amino-4-thiazolyl)acetate. This comparative approach offers valuable insights into the thiazole scaffold for researchers in medicinal chemistry and drug development.

Core Compound Identification and Properties

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, with an ethyl acetate substituent at the 4-position. Its structure is foundational for more complex molecules investigated in various research areas.

Table 1: Identifiers and Chemical Properties of this compound

PropertyValueSource
CAS Number 120155-43-3[1]
Molecular Formula C₇H₉NO₂S[2]
Molecular Weight 171.22 g/mol [2]
Appearance Liquid[3]
IUPAC Name ethyl 2-(1,3-thiazol-4-yl)acetate[1]
Synonyms 4-Thiazoleacetic acid, ethyl ester; Ethyl 4-thiazoleacetate[1]

Table 2: Physical Properties of this compound

PropertyValueNotesSource
Boiling Point 160 °Cat 71 Torr[2][4][5]
Density 1.210 ± 0.06 g/cm³Predicted[4][5]
pKa 1.38 ± 0.10Predicted[4][5]
Storage Temperature 2-8°CSealed in a dry, well-ventilated area[3][4][5]

Experimental Protocols

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the preparation of thiazole derivatives, typically involving the reaction of an α-haloketone with a thioamide.[6][7][8] The general workflow provides a logical pathway for the synthesis of the thiazole core structure.

Hantzsch_Synthesis General Hantzsch Thiazole Synthesis Workflow Reactants α-Haloketone + Thioamide Mixing Mix Reactants in Solvent (e.g., Ethanol) Reactants->Mixing Reaction Heating / Reflux Mixing->Reaction Intermediate Cyclization & Dehydration Reaction->Intermediate Precipitation Cool Reaction Mixture & Precipitate Product Intermediate->Precipitation Isolation Isolate Crude Product (Filtration) Precipitation->Isolation Purification Purify Product (Recrystallization) Isolation->Purification Product Thiazole Derivative Purification->Product

A generalized workflow for the Hantzsch thiazole synthesis.
Example Protocol: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

This protocol details the synthesis of the 2-amino derivative, a common and important intermediate.

Materials:

  • Thiourea

  • Ethyl 4-chloroacetoacetate

  • Water

  • Tetrabutylammonium bromide (as a phase-transfer catalyst)

Procedure:

  • An aqueous solution of thiourea (e.g., 8%) is prepared, and a catalytic amount of tetrabutylammonium bromide is added and dissolved.[9]

  • Ethyl 4-chloroacetoacetate is prepared as a separate material stream.[9]

  • The two solutions are simultaneously introduced into a microchannel reactor or a traditional reaction vessel.[9]

  • The reaction temperature is controlled (e.g., at 37°C) and allowed to proceed for a sufficient residence time (e.g., 100 seconds in a microchannel reactor).[9]

  • The reaction mixture is then typically heated to a higher temperature (e.g., 70°C) to ensure the completion of the cyclization.[9]

  • Upon cooling, the product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, crystallizes from the solution.

  • The solid product is isolated by filtration, washed, and dried.

Note: To synthesize the unsubstituted this compound via a Hantzsch-type reaction, one would theoretically react ethyl 4-haloacetoacetate with thioformamide. However, thioformamide is less stable and less commonly used than thiourea, which complicates this direct synthetic route.

Analytical Methods

The characterization of this compound and its derivatives relies on standard spectroscopic and chromatographic techniques.

Table 3: Common Analytical Techniques for Thiazole Derivatives

TechniquePurposeExpected Observations for Thiazole Acetates
¹H NMR Structural elucidation by identifying proton environments.Signals for the ethyl group (a quartet and a triplet), a singlet for the methylene protons adjacent to the thiazole ring, and signals for the protons on the aromatic thiazole ring.
¹³C NMR Determination of the carbon skeleton.Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methylene carbon, and the carbons of the thiazole ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the C=O stretch of the ester group and vibrations associated with the C=N and C-S bonds of the thiazole ring.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single major peak under appropriate chromatographic conditions indicates high purity.

Biological and Pharmacological Context

While no specific biological activities have been documented for this compound itself, the thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[7][10] Derivatives of thiazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[10][11]

Ethyl 2-(2-amino-4-thiazolyl)acetate, the 2-amino analogue, is a crucial intermediate in the synthesis of several third-generation cephalosporin antibiotics and other therapeutic agents.[12] The presence of the thiazole moiety is often key to the biological function of these drugs.

Logical Relationship in Drug Discovery

The use of thiazole derivatives in drug discovery often follows a logical progression from a core scaffold to a functional drug molecule. This process involves chemical synthesis to create derivatives, followed by biological screening to identify active compounds.

Drug_Discovery_Flow Scaffold Thiazole Core (e.g., Ethyl Thiazolylacetate) Synthesis Chemical Synthesis (Derivatization) Scaffold->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Compound (Shows Activity) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

A simplified workflow for thiazole-based drug discovery.

Conclusion

This compound is a foundational thiazole derivative with defined, albeit limited, documented physical properties. While specific experimental and biological data are scarce, its structural similarity to well-studied compounds like Ethyl 2-(2-amino-4-thiazolyl)acetate allows for informed predictions regarding its chemical behavior and potential as a building block in synthetic and medicinal chemistry. The protocols and analytical methods described for related compounds provide a strong starting point for researchers working with this and similar thiazole scaffolds. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds. Its unique structural features, particularly the reactive 2-aminothiazole core, have positioned it as a "privileged structure" in the design of novel therapeutics. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it delves into its significant applications in drug development, with a focus on its role in the generation of kinase inhibitors and antimicrobial agents, and explores the relevant biological pathways these derivatives modulate.

Chemical Identity and Molecular Structure

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is most accurately identified by its Chemical Abstracts Service (CAS) number, which is 53266-94-7 [1][2]. The molecular structure of this compound is characterized by a central thiazole ring substituted with an amino group at the 2-position and an ethyl acetate group at the 4-position.

Molecular Formula: C₇H₁₀N₂O₂S[1][2]

IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate[1]

Synonyms: Ethyl 2-aminothiazole-4-acetate, (2-Amino-4-thiazolyl)acetic Acid Ethyl Ester[1][2]

Molecular Structure:

Molecular Structure of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is presented in the table below. This data is crucial for researchers in designing experimental conditions, assessing purity, and predicting the compound's behavior in various chemical and biological systems.

PropertyValueReference
Molecular Weight 186.23 g/mol [1][2]
Appearance Light yellow to brown crystalline powder
Melting Point 92-94 °C[2]
Flash Point 185 °C (closed cup)[3]
Solubility Soluble in various organic solvents
pKa (Data not readily available)
LogP (Data not readily available)
InChI Key SHQNGLYXRFCPGZ-UHFFFAOYSA-N[1][3]
SMILES CCOC(=O)Cc1csc(N)n1[3]

Experimental Protocols

The synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone or a related reactive intermediate with a thiourea.

Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride

A detailed protocol for the synthesis of the hydrochloride salt of the title compound is outlined below, which is often a stable and convenient form for storage and handling.

Materials:

  • Thiourea

  • Ethyl 4-chloroacetoacetate

  • Tetrabutylammonium bromide

  • Water

  • Digital display syringe pump

  • Microchannel reactor

Procedure: [4]

  • Preparation of Thiourea Solution (Material A):

    • Dissolve 165g of thiourea (2.17 mol) in 1897g of water in a configuration tank.

    • Maintain the temperature between 30-50°C with stirring to form an 8% aqueous solution.

    • Add 3.3g of tetrabutylammonium bromide and stir until dissolved.

    • Cool the solution and transfer it to a raw material tank (Tank A).

  • Preparation of Ethyl 4-chloroacetoacetate Solution (Material B):

    • Place 340g of ethyl 4-chloroacetoacetate (2.07 mol) into a separate raw material tank (Tank B).

  • Reaction in Microchannel Reactor:

    • Using a digital display syringe pump, simultaneously feed the solutions from Tank A and Tank B into the first section of a microchannel reactor.

    • Set the flow rate for Tank A to 38.0 ml/min and for Tank B to 5.58 ml/min.

    • Maintain the reaction temperature in the first section at 37°C with a residence time of 100 seconds.

    • The reaction mixture then flows into the second section of the microchannel reactor for further reaction.

  • Work-up and Isolation:

    • (Note: The provided source does not detail the work-up and isolation for the hydrochloride salt. A typical procedure would involve acidification with HCl followed by precipitation or extraction and crystallization.)

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The versatility of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate stems from the reactivity of its 2-amino group, which can be readily derivatized. The following diagram illustrates the general workflow for synthesizing various biologically active molecules starting from this core structure.

General synthetic workflow for the derivatization of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate.

Applications in Drug Development

The 2-aminothiazole moiety is a cornerstone in the development of numerous therapeutic agents due to its ability to form key interactions with biological targets. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate serves as a crucial starting material for the synthesis of a wide array of compounds with diverse pharmacological activities.

Kinase Inhibitors

A significant application of 2-aminothiazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[5][6][7][8] The 2-aminothiazole scaffold can act as a hinge-binding motif, a critical interaction for inhibiting the activity of many kinases. For instance, Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole core.[5][8] Derivatives of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate are extensively explored for their potential to inhibit various kinases involved in cancer cell proliferation and survival, such as Aurora kinases, CK2, and VEGFR-2.[6][7][9][10]

The general drug discovery workflow for developing kinase inhibitors from this scaffold often involves the following logical steps:

G A Synthesis of a library of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives B In vitro kinase activity screening (e.g., against a panel of cancer-related kinases) A->B C Identification of 'hit' compounds with potent inhibitory activity B->C D Structure-Activity Relationship (SAR) studies to optimize potency and selectivity C->D E Lead optimization for improved pharmacokinetic properties (ADMET) D->E F In vivo evaluation in preclinical cancer models E->F G Clinical trials F->G G cluster_pathway Simplified Kinase Signaling Pathway in Cancer GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Rec PI3K PI3K Rec->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation, Survival, Angiogenesis mTOR->Prolif Inhibitor 2-Aminothiazole Derivative (Kinase Inhibitor) Inhibitor->Rec Inhibitor->PI3K

References

Solubility Profile of Ethyl 2-(4-Thiazolyl)acetate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-Thiazolyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound and outlines a detailed experimental protocol for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this specific molecule, this guide focuses on providing a predictive assessment based on its chemical structure and established principles of solubility, alongside a robust methodology for empirical determination.

Predicted Solubility Profile

Based on its chemical structure, this compound is a moderately polar molecule. The presence of the ethyl ester group introduces a polar carbonyl moiety and the capacity for hydrogen bond acceptance, while the thiazole ring, with its heteroatoms (nitrogen and sulfur), also contributes to its polarity. The ethyl group and the acetate backbone provide some nonpolar character.

This combination of polar and nonpolar features suggests that this compound will exhibit good solubility in a range of common organic solvents. Its solubility is expected to be highest in polar aprotic and moderately polar protic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, AcetonitrileSolubleThe polarity of these solvents can effectively solvate the polar regions of the molecule.
Dimethylformamide (DMF)Very SolubleStrong polar aprotic solvent capable of overcoming solute-solute interactions.
Dimethyl sulfoxide (DMSO)Very SolubleHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the ester and thiazole functionalities, promoting dissolution.
IsopropanolModerately SolubleReduced polarity compared to methanol and ethanol may lead to slightly lower solubility.
Nonpolar Hexane, HeptaneSparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic hydrocarbons.
Halogenated Dichloromethane (DCM)SolubleEffective at dissolving moderately polar organic compounds.
ChloroformSolubleSimilar to DCM, its polarity is suitable for solvating this compound.
Ester Ethyl AcetateSolubleThe similar chemical nature of the solvent and solute ("like dissolves like") should lead to good solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol outlines the widely accepted "shake-flask" method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • To each vial, add a known volume (e.g., 5 mL) of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, taking care not to disturb the solid material.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility test.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system and record the detector response.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid to Vial prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Agitate at Constant Temperature (24-48h) prep_solvent->equilibration sampling Collect Supernatant equilibration->sampling filtration Filter with Syringe Filter sampling->filtration dilution Dilute Sample filtration->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis quantification Quantify Concentration hplc_analysis->quantification calibration Prepare Calibration Curve calibration->hplc_analysis result Calculate Solubility (g/L or mol/L) quantification->result

Caption: Experimental workflow for the determination of solubility.

Conclusion

An In-depth Technical Guide to the Reactivity of the Thiazole Ring in Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the thiazole ring in Ethyl 2-(4-Thiazolyl)acetate, a key heterocyclic scaffold in medicinal chemistry. The document outlines the synthesis, electronic properties, and reaction pathways of this molecule, with a focus on electrophilic aromatic substitution, metallation, and nucleophilic reactions. The influence of the electron-withdrawing ethyl acetate substituent at the C4 position is discussed in detail, highlighting its impact on regioselectivity and reaction kinetics. This guide consolidates key reaction mechanisms, quantitative data from analogous systems, and detailed experimental protocols to serve as a valuable resource for professionals engaged in the synthesis and functionalization of thiazole-based compounds for drug discovery and development.

Introduction and Synthesis

The thiazole ring is a fundamental structural motif present in a multitude of biologically active compounds and FDA-approved drugs, including Vitamin B1 (Thiamine). Its unique electronic properties and versatile reactivity make it an attractive scaffold for the design of novel therapeutic agents. This compound is a valuable building block, offering multiple sites for chemical modification.

The primary and most efficient method for the synthesis of this and other 4-substituted thiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloester, such as ethyl 4-chloroacetoacetate, with a thioamide, typically thioformamide in this case. The reaction proceeds via nucleophilic substitution, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Ethyl 4-chloroacetoacetate P1 Condensation Reaction (e.g., in Ethanol, Reflux) R1->P1 R2 Thioformamide R2->P1 P2 Work-up (Cooling, Neutralization, Extraction) P1->P2 P3 Purification (Crystallization or Chromatography) P2->P3 Prod This compound P3->Prod

Figure 1: General workflow for the Hantzsch synthesis of this compound.

Electronic Properties and General Reactivity

The reactivity of the thiazole ring is governed by the electronegativity of the nitrogen and sulfur heteroatoms and the aromatic π-system. In an unsubstituted thiazole, the electron density is distributed as follows: C5 is the most electron-rich position, making it the primary site for electrophilic attack. The C2 position is the most electron-deficient due to the inductive effects of both adjacent heteroatoms, rendering its proton the most acidic and the carbon susceptible to nucleophilic attack or deprotonation. The C4 position is relatively neutral.[2][3]

The presence of the –CH2COOEt group at the C4 position significantly modulates this inherent reactivity. As an electron-withdrawing group (EWG), it reduces the overall electron density of the ring, thereby deactivating it towards electrophilic substitution. However, this deactivation is most pronounced at the C5 position. Conversely, the EWG enhances the acidity of the C2 proton, making it even more susceptible to deprotonation by strong bases.

EAS_Mechanism General Mechanism for C5-Bromination Reactants Thiazole Derivative + Br+ SigmaComplex Sigma Complex (Resonance Stabilized) Reactants->SigmaComplex Electrophilic Attack at C5 Product 5-Bromo-Thiazole Derivative + H+ SigmaComplex->Product Deprotonation (Restores Aromaticity) C2_Lithiation Start This compound Step1 Add n-BuLi in THF at -78°C Start->Step1 Intermediate 2-Lithio-thiazole Intermediate Step1->Intermediate Step2 Add Electrophile (E+) e.g., Ethyl Acetate, MeI, CO2 Intermediate->Step2 Product Ethyl 2-(2-Substituted-4-Thiazolyl)acetate Step2->Product

References

An In-depth Technical Guide to the Electronic Properties of the Thiazole Moiety in Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the thiazole moiety, with a specific focus on its acetate derivatives. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of an acetate group can significantly influence the molecule's physicochemical properties, impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[1] This guide delves into the synthesis, electronic characteristics, and biological significance of thiazole acetate derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Electronic Properties of the Thiazole Ring

The thiazole ring is an aromatic system, characterized by significant π-electron delocalization, which imparts it with greater aromaticity than the corresponding oxazoles. This aromatic character is evident in 1H NMR spectroscopy, with ring protons resonating between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current. The electron distribution within the ring is not uniform; the C5 position is the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack.[2] The thiazole ring is a weak base, with a pKa of 2.5 for its conjugate acid.[2]

The electronic nature of the thiazole ring, with its electron-donating sulfur atom and electron-accepting nitrogen atom, allows for a wide range of chemical modifications, making it a versatile scaffold in drug design.[3] The introduction of an acetate group, typically at the C2 or C4 position, can further modulate these electronic properties. The ester or carboxylic acid functionality of the acetate group can influence the molecule's polarity, acidity, and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Quantitative Physicochemical Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogPExperimental pKaReference
2-Aminothiazole-4-acetic acidC5H6N2O2S158.18-2.13 (at pH 4.54-4.64)3.20 (Predicted)[4]
Ethyl 2-aminothiazole-4-acetateC7H10N2O2S186.230.8-[3][5]
Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetateC14H12N2O3S2320.42.6-[6]
Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetateC13H12ClNO2S281.763.4-[7]
[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acidC10H9NO2S2239.31--[8]
2-(Benzo[d]thiazol-2-yloxy)acetic acidC9H7NO3S209.22--[8]
2-Oxo-2-(thiazol-2-yl)acetic acidC5H3NO3S157.15--[9]

Note: LogP and pKa values are highly dependent on the specific substituents on the thiazole ring and the acetate group. The data presented here is for a limited set of compounds and should be considered as illustrative.

Experimental Protocols

Synthesis of Thiazole Acetate Derivatives

A common method for the synthesis of 2-aminothiazole-4-acetate derivatives is the Hantzsch thiazole synthesis. This involves the reaction of a thiourea with an α-halo ester.

Example Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

  • Bromination of Ethyl Acetoacetate: To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., water and THF), N-bromosuccinimide (NBS, 1.2 equivalents) is added portion-wise at a low temperature (e.g., below 0°C).

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cyclization with Thiourea: Thiourea (1 equivalent) is then added to the reaction mixture.

  • The mixture is heated to reflux (e.g., 80°C) for a period of time (e.g., 2 hours) to facilitate the cyclization reaction.

  • Work-up and Purification: After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.

Determination of Physicochemical Properties

Protocol for pKa Determination by UV-Vis Spectrophotometry [10]

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values (e.g., from 2 to 12) are prepared.

  • Preparation of Stock Solution: A stock solution of the thiazole acetate derivative is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Measurement of UV-Vis Spectra: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then analyzed to determine the inflection point, which corresponds to the pKa of the compound.

Protocol for LogP Determination by Shake-Flask Method [1]

  • Preparation of n-Octanol and Water Phases: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol.

  • Partitioning of the Compound: A known amount of the thiazole acetate derivative is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Concentration Measurement: The two phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Biological Significance and Signaling Pathways

Thiazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][11][12] The acetate moiety can influence these activities by altering the compound's ability to interact with biological targets.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

Many thiazole derivatives have been investigated as anti-inflammatory agents, with some showing potent inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13][14] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Acetate Thiazole Acetate Derivative Thiazole_Acetate->COX2 Inhibition

Mechanism of COX-2 Inhibition by Thiazole Acetate Derivatives.
Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][15] Several thiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[16]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Thiazole_Acetate Thiazole Acetate Derivative Thiazole_Acetate->PI3K Inhibition Thiazole_Acetate->Akt Inhibition

Inhibition of the PI3K/Akt Signaling Pathway by Thiazole Acetate Derivatives.

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening thiazole acetate derivatives for their anti-inflammatory activity.

Anti_inflammatory_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Data Analysis & Lead Selection Synthesis Synthesis of Thiazole Acetate Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Cell_Culture Cell-based Assay (e.g., LPS-stimulated macrophages) Purification->Cell_Culture Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Data_Analysis IC50 Determination & SAR Analysis COX_Assay->Data_Analysis Cell_Culture->Data_Analysis Cytotoxicity->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Experimental Workflow for Anti-inflammatory Screening of Thiazole Acetates.

Conclusion

Thiazole acetate derivatives represent a promising class of compounds with significant potential in drug discovery. Their electronic properties, modulated by the interplay between the thiazole ring and the acetate moiety, govern their physicochemical characteristics and biological activities. This guide has provided a foundational understanding of these properties, along with practical experimental protocols and visual representations of their mechanisms of action. Further research, particularly in generating comprehensive quantitative data for a wider range of derivatives and elucidating their specific interactions with biological targets, will be crucial for the rational design and development of novel thiazole-based therapeutics.

References

Initial Biological Screening of Ethyl 2-(4-Thiazolyl)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of ethyl 2-(4-thiazolyl)acetate derivatives, a class of compounds recognized for its significant potential in medicinal chemistry. Thiazole-containing compounds are integral to numerous clinically approved drugs and exhibit a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects. This document outlines detailed experimental protocols for key biological assays, presents quantitative data from relevant studies in a structured format, and visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of the screening process.

Anticancer Activity Screening

Thiazole derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1][2] The initial screening for anticancer activity is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of selected thiazole derivatives from various studies, with data presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity of Thiazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4a MCF-7 (Breast)12.7 ± 0.77[2]
HepG2 (Liver)6.69 ± 0.41[2]
4b MCF-7 (Breast)31.5 ± 1.91[2]
HepG2 (Liver)51.7 ± 3.13[2]
4c MCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
5 MCF-7 (Breast)28.0 ± 1.69[2]
HepG2 (Liver)26.8 ± 1.62[2]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[2]
HepG2 (Liver)8.4 ± 0.51[2]
Compound 22 HepG2 (Liver)2.04 ± 0.06[5]
MCF-7 (Breast)1.21 ± 0.04[5]
Sorafenib (Standard) HepG2 (Liver)Not specified[5]
MCF-7 (Breast)Not specified[5]
DIPTH HepG-2 (Liver)14.05 µg/mL[6]
MCF-7 (Breast)17.77 µg/mL[6]
Hela (Cervical)29.65 µg/mL[6]
HCT-116 (Colon)32.68 µg/mL[6]
Doxorubicin (Standard) HepG-2 (Liver)4.50 µg/mL[6]
MCF-7 (Breast)4.17 µg/mL[6]
Hela (Cervical)5.57 µg/mL[6]
HCT-116 (Colon)5.23 µg/mL[6]
Compound 5c Glioblastoma10.67±0.94[7]
Compound 5f Glioblastoma4.72±3.92[7]
Compound 5h Glioblastoma3.20±0.32[7]
Temozolomide (Standard) GlioblastomaNot specified[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of synthesized thiazole compounds on cancer cell lines.[3][4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.[1]

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.[1]

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium containing the compounds.

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for another 4 hours at 37°C.[1]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Incubate the plate for 15 minutes with shaking to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

    • The cell viability is calculated as a percentage of the vehicle control.

    • The IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity Screening

This compound derivatives and related thiazole compounds have shown promising activity against a range of bacterial and fungal pathogens.[8][9][10] The initial screening is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected thiazole derivatives, with data presented as MIC values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Various Microorganisms

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 S. aureus0.23-0.70 (mg/mL)[8]
E. coli0.23-0.70 (mg/mL)[8]
Compound 4 E. coli0.17 (mg/mL)[8]
Compound 8 C. albicans0.08-0.23 (mg/mL)[8]
Compound 9 C. albicans0.06-0.23 (mg/mL)[8]
Compound 11 S. aureus150-200[10]
E. coli150-200[10]
A. niger150-200[10]
Compound 12 S. aureus125-150[10]
E. coli125-150[10]
A. niger125-150[10]
Compound 5c S. aureus12.5[11]
E. coli25[11]
Compound 5i S. aureus12.5[11]
E. coli25[11]
Chloramphenicol (Standard) S. aureusNot specified[11]
E. coliNot specified[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the steps for determining the MIC of thiazole derivatives against bacterial and fungal strains.[12][13]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or PBS

  • Spectrophotometer or densitometer

  • Incubator

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO) at a high concentration.

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[12]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[12]

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes involved in the screening of these derivatives.

Experimental Workflow for Synthesis and Biological Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_assays Specific Assays start Starting Materials (e.g., Thiosemicarbazide, α-haloketone) reaction Chemical Reaction (e.g., Hantzsch Thiazole Synthesis) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization primary_screening Primary Screening (Single High Concentration) characterization->primary_screening dose_response Dose-Response Assay primary_screening->dose_response anticancer Anticancer Assays (e.g., MTT Assay) primary_screening->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) primary_screening->antimicrobial ic50_mic IC50 / MIC Determination dose_response->ic50_mic selectivity Selectivity / Toxicity Assays ic50_mic->selectivity hit_compounds Hit Compounds selectivity->hit_compounds

General workflow for synthesis and biological screening.
Signaling Pathway: Inhibition of Tubulin Polymerization

A significant mechanism of action for some anticancer thiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][15]

G cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubule Microtubules (Dynamic Instability) tubulin->microtubule Polymerization tubulin->microtubule apoptosis Apoptosis (Cell Death) microtubule->tubulin Depolymerization microtubule->tubulin mitosis Mitosis (Spindle Formation) microtubule->mitosis microtubule->mitosis mitosis->apoptosis Arrest at G2/M Phase mitosis->apoptosis thiazole Thiazole Derivative thiazole->tubulin Binds to Colchicine Site thiazole->tubulin thiazole->tubulin Inhibits

Inhibition of tubulin polymerization by thiazole derivatives.

References

Methodological & Application

Synthesis of Novel Antimicrobial Agents from Ethyl 2-(4-Thiazolyl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel antimicrobial agents derived from Ethyl 2-(4-Thiazolyl)acetate. It includes synthetic pathways for creating two classes of potential antimicrobial compounds: thiazole-based hydrazones and chalcones. Furthermore, it outlines the antimicrobial screening protocols and discusses the potential mechanisms of action of these novel compounds, supported by quantitative data and visual diagrams.

Synthetic Pathways

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activity. Here, we outline two primary synthetic routes to generate novel antimicrobial candidates.

Synthesis of Thiazole-Based Hydrazones

This pathway involves a two-step reaction sequence starting with the conversion of this compound to 2-(4-Thiazolyl)acetohydrazide, followed by condensation with various aromatic aldehydes to yield the final hydrazone derivatives.

Workflow for the Synthesis of Thiazole-Based Hydrazones:

G start This compound step1 Hydrazinolysis with Hydrazine Hydrate start->step1 intermediate 2-(4-Thiazolyl)acetohydrazide step1->intermediate step2 Condensation with Aromatic Aldehydes intermediate->step2 end Novel Thiazole-Based Hydrazones step2->end

Caption: Synthetic workflow for producing thiazole-based hydrazones.

Synthesis of Thiazole-Based Chalcones

This synthetic route requires the initial conversion of this compound to a methyl ketone intermediate, 1-(4-Thiazolyl)ethan-1-one. This intermediate then undergoes a Claisen-Schmidt condensation with various aromatic aldehydes to produce the target chalcone derivatives.

Workflow for the Synthesis of Thiazole-Based Chalcones:

G start This compound step1 Conversion to Methyl Ketone start->step1 intermediate 1-(4-Thiazolyl)ethan-1-one step1->intermediate step2 Claisen-Schmidt Condensation with Aromatic Aldehydes intermediate->step2 end Novel Thiazole-Based Chalcones step2->end

Caption: Synthetic workflow for producing thiazole-based chalcones.

Experimental Protocols

Synthesis of 2-(4-Thiazolyl)acetohydrazide (Intermediate for Hydrazones)

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether to remove any unreacted starting material.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-Thiazolyl)acetohydrazide.

General Protocol for the Synthesis of Thiazole-Based Hydrazones

Materials:

  • 2-(4-Thiazolyl)acetohydrazide

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • Dissolve 2-(4-Thiazolyl)acetohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the respective substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone derivative.

General Protocol for the Synthesis of Thiazole-Based Chalcones (via Claisen-Schmidt Condensation)

Materials:

  • 1-(4-Thiazolyl)ethan-1-one (synthesized from this compound)

  • Substituted aromatic aldehydes

  • Ethanol

  • Aqueous sodium hydroxide solution (40%)

  • Magnetic stirrer

Protocol:

  • In a flask, dissolve 1-(4-Thiazolyl)ethan-1-one (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Antimicrobial Activity Screening

The synthesized compounds can be screened for their antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for Broth Microdilution Assay

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (for optical density readings)

Protocol:

  • Prepare a stock solution of each synthesized compound and standard drug in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the broth.

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The antimicrobial activity of the synthesized thiazole derivatives is summarized in the tables below, presenting the Minimum Inhibitory Concentration (MIC) values in µg/mL.

Table 1: Antimicrobial Activity of Novel Thiazole-Based Hydrazones

Compound IDSubstituent on Aromatic AldehydeS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
TH-1 4-Nitro12.5255010050
TH-2 4-Chloro2550100>100100
TH-3 4-Methoxy50100>100>100>100
TH-4 2,4-Dichloro6.2512.5255025
Ciprofloxacin -1.560.780.391.56-
Fluconazole -----8

Table 2: Antimicrobial Activity of Novel Thiazole-Based Chalcones

Compound IDSubstituent on Aromatic AldehydeS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
TC-1 4-Nitro16326412864
TC-2 4-Chloro3264128>128128
TC-3 4-Hydroxy816326432
TC-4 3,4-Dimethoxy64128>128>128>128
Ciprofloxacin -1.560.780.391.56-
Fluconazole -----8

Note: The data presented in these tables are representative examples based on literature for similar compounds and should be confirmed by experimental results for the newly synthesized derivatives.

Mechanism of Action and Signaling Pathways

Thiazole-based antimicrobial agents have been reported to exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes. Two prominent targets are DNA gyrase and FtsZ protein.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and repair. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

G cluster_0 Normal DNA Replication cluster_1 Inhibition Pathway Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA DNA Replication DNA Replication Supercoiled DNA->DNA Replication Thiazole Derivative Thiazole Derivative Thiazole Derivative->DNA Gyrase Bacterial Cell Division Bacterial Cell Division DNA Replication->Bacterial Cell Division

Caption: Inhibition of DNA gyrase by thiazole derivatives.

Disruption of FtsZ Protein Function

The FtsZ protein is a homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which is a prerequisite for cytokinesis. Thiazole derivatives can interfere with FtsZ polymerization, leading to the inhibition of cell division and the formation of filamentous bacteria.

G cluster_0 Normal Cell Division cluster_1 Inhibition Pathway FtsZ Monomers FtsZ Monomers FtsZ Polymerization FtsZ Polymerization FtsZ Monomers->FtsZ Polymerization Z-ring Formation Z-ring Formation FtsZ Polymerization->Z-ring Formation Bacterial Cytokinesis Bacterial Cytokinesis Z-ring Formation->Bacterial Cytokinesis Thiazole Derivative Thiazole Derivative Thiazole Derivative->FtsZ Polymerization Cell Division Cell Division Bacterial Cytokinesis->Cell Division

Caption: Disruption of FtsZ polymerization by thiazole derivatives.

These detailed protocols and application notes provide a comprehensive framework for the synthesis and evaluation of novel antimicrobial agents derived from this compound. The presented data and mechanistic insights will aid researchers in the development of new and effective therapeutics to combat antimicrobial resistance.

Application of Ethyl 2-(4-Thiazolyl)acetate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-thiazolyl)acetate and its derivatives, particularly 2-aminothiazoles, are privileged scaffolds in medicinal chemistry, serving as crucial building blocks in the synthesis of a wide array of potent and selective kinase inhibitors. The thiazole ring's unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it an attractive core for inhibitor design. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the this compound framework, with a focus on inhibitors of p38 MAPK, CDK2, c-Met, and VEGFR-2.

General Synthetic Strategies

The construction of the thiazole core of kinase inhibitors often employs the Hantzsch thiazole synthesis . This versatile reaction typically involves the cyclocondensation of an α-haloketone or α-haloester with a thioamide or thiourea. This compound and its precursors can be readily prepared and functionalized through this method, providing a convergent approach to a diverse range of kinase inhibitor scaffolds. Subsequent modifications, such as amide bond formation, cross-coupling reactions, and substitutions on the thiazole ring, allow for the fine-tuning of potency and selectivity.

Featured Kinase Inhibitors and Targeted Signaling Pathways

This section details the synthesis and biological activity of representative kinase inhibitors derived from a thiazole scaffold, along with the signaling pathways they modulate.

p38 MAPK Inhibitors

p38 Mitogen-Activated Protein Kinases (MAPKs) are key regulators of inflammatory responses. Their inhibition is a therapeutic strategy for various autoimmune and inflammatory diseases. Aminothiazole-based compounds have been developed as potent p38 MAPK inhibitors.

p38 MAPK Signaling Pathway

p38_MAPK_pathway ext_stimuli Stress Stimuli (UV, Cytokines, LPS) tak1 TAK1 ext_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MAPKAPK2 (MK2) p38->mk2 downstream Downstream Effectors (Transcription Factors, etc.) mk2->downstream inflammation Inflammation downstream->inflammation inhibitor Aminothiazole Inhibitor inhibitor->p38

Caption: p38 MAPK signaling cascade and the point of inhibition.

Quantitative Data for p38 MAPK Inhibitors

Compound IDTarget KinaseIC50 (nM)Selectivity NotesReference
Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffoldp38 MAPK100 - 2000Screened for desirable physicochemical properties.[1]
SB 203580p38α/β50 / 500A well-characterized p38 inhibitor for comparison.
TAK-715p38α7.128-fold more selective for p38α over p38β.
CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) plays a crucial role in cell cycle progression, particularly at the G1/S phase transition. Inhibitors of CDK2 are being investigated as potential anti-cancer agents.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_pathway cyclinD_cdk46 Cyclin D / CDK4/6 rb Rb cyclinD_cdk46->rb p e2f E2F rb->e2f | cyclinE Cyclin E e2f->cyclinE transcription cdk2 CDK2 cyclinE->cdk2 cdk2->rb p s_phase S Phase Entry cdk2->s_phase inhibitor Aminothiazole Inhibitor inhibitor->cdk2

Caption: Role of CDK2 in the G1/S transition of the cell cycle.

Quantitative Data for CDK2 Inhibitors

Compound IDTarget KinaseIC50 (nM)Selectivity NotesReference
Aminothiazole AnaloguesCDK21 - 10Over 100 analogues prepared with potent activity.[2]
Diaminothiazole InhibitorCDK20.9 - 1.5Highly potent inhibitors developed from HTS hit.
c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. Thiazole carboxamides are a class of potent c-Met inhibitors.

c-Met Signaling Pathway

cMet_pathway hgf HGF cmet c-Met Receptor hgf->cmet ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cmet->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway cmet->pi3k_akt stat STAT Pathway cmet->stat proliferation Proliferation ras_raf_mek_erk->proliferation survival Survival pi3k_akt->survival migration Migration stat->migration inhibitor Thiazole Carboxamide Inhibitor inhibitor->cmet VEGFR2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 plc_gamma PLCγ vegfr2->plc_gamma pi3k PI3K vegfr2->pi3k raf_mek_erk Raf-MEK-ERK plc_gamma->raf_mek_erk akt Akt pi3k->akt proliferation Endothelial Cell Proliferation raf_mek_erk->proliferation migration Migration raf_mek_erk->migration survival Survival akt->survival inhibitor Thiazole-based Inhibitor inhibitor->vegfr2 hantzsch_synthesis start Ethyl 4-chloroacetoacetate + Thiourea reaction Reaction in Ethanol (Reflux) start->reaction workup Cooling & Neutralization reaction->workup isolation Filtration & Washing workup->isolation product Ethyl 2-amino-4-thiazoleacetate isolation->product amide_coupling reactants Ethyl 2-amino-4-thiazoleacetate + Carboxylic Acid activation Coupling Reagents (e.g., HATU, HOBt/EDC) reactants->activation reaction Reaction in DMF (Room Temperature) activation->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Final Kinase Inhibitor purification->product

References

Application Note: A Step-by-Step Protocol for Hantzsch Thiazole Synthesis Using Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[1][2] Thiazole moieties are prevalent in a vast array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and antineoplastic agents, making this synthesis highly relevant for drug discovery and development.[3][4][5]

This application note provides a detailed, step-by-step protocol for the synthesis of ethyl 2-substituted-thiazole-4-carboxylates using ethyl bromopyruvate as the α-halocarbonyl component. Ethyl bromopyruvate is a versatile and potent electrophile due to its α-halogenated carbonyl structure, which reacts readily with thioamides to produce the desired thiazole derivatives in high yields.[6]

Safety and Handling Precautions

Ethyl bromopyruvate is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[7] It is classified as a lachrymator, irritant, and severe poison.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves when handling the reagent.[9][10][11]

  • Exposure: Avoid inhalation of vapors and any contact with skin and eyes.[7] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

  • Storage: Store ethyl bromopyruvate in a tightly sealed container in a refrigerated (approx. 4°C), cool, dry, and well-ventilated area, away from incompatible substances such as acids, bases, and oxidizing agents.[10][11]

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national hazardous waste regulations.[9]

General Reaction Scheme

The Hantzsch synthesis using ethyl bromopyruvate and a generic thioamide proceeds as follows to yield an ethyl 2,4-disubstituted thiazole-4-carboxylate.

reagents [label=<

+

Thioamide

Ethyl bromopyruvate

];

product [label=<

Ethyl 2-R-thiazole-4-carboxylate

];

reagents -> product [label="Solvent (e.g., Ethanol)\nHeat"]; } caption [label="General Hantzsch Thiazole Synthesis Scheme.", fontname="Arial", fontsize=10, fontcolor="#5F6368"];

Experimental Protocol

This protocol details the synthesis of Ethyl 2-phenylthiazole-4-carboxylate from thiobenzamide and ethyl bromopyruvate as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
Ethyl bromopyruvate (C₅H₇BrO₃)≥97%Standard Vendorα-halocarbonyl reactant
Thiobenzamide (C₇H₇NS)≥98%Standard VendorThioamide reactant
Ethanol (EtOH), AnhydrousReagent GradeStandard VendorReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard VendorNeutralization/Workup
Brine (Saturated NaCl solution)ACS GradeStandard VendorWorkup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard VendorDrying Agent
Ethyl Acetate (EtOAc)HPLC GradeStandard VendorExtraction/Chromatography
HexanesHPLC GradeStandard VendorChromatography
Silica Gel60 Å, 230-400 meshStandard VendorColumn Chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (e.g., 1.37 g, 10 mmol, 1.0 eq).

  • Dissolution: Add anhydrous ethanol (40 mL) to the flask and stir the mixture until the thiobenzamide is fully dissolved.

  • Reactant Addition: Carefully add ethyl bromopyruvate (e.g., 1.95 g, 10 mmol, 1.0 eq) dropwise to the stirred solution at room temperature. Caution: The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

  • Cooling & Solvent Removal: Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc).

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford the final product, Ethyl 2-phenylthiazole-4-carboxylate, typically as a pale yellow solid or oil.

Data Presentation

Reaction Parameters and Yields

The Hantzsch synthesis is versatile and can be applied to various thioamides. The table below summarizes typical reaction conditions and expected yields for the synthesis of different 2,4-disubstituted thiazoles.

Thioamide (R-C(S)NH₂)R-GroupReaction Time (h)Typical Yield (%)
ThioacetamideMethyl2–385–95%
ThiobenzamidePhenyl2–480–92%
4-Chlorothiobenzamide4-Chlorophenyl3–575–88%
ThioureaAmino1–290–99%[12]
Characterization Data

The synthesized compounds are typically characterized by spectroscopic methods such as NMR. Below is a table of representative data for Ethyl 2-phenylthiazole-4-carboxylate.

Analysis TypeData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H, thiazole-H), 8.00-7.95 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).[13][14]
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.0, 161.5, 145.0, 133.5, 130.5, 129.0, 126.5, 126.0, 61.5, 14.5.[13]
Appearance Pale yellow solid or oil.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of ethyl bromopyruvate, followed by cyclization and dehydration.[12][15]

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization Start Thioamide + Ethyl Bromopyruvate Intermediate1 Thioimidate Intermediate Start->Intermediate1 Sulfur attacks α-carbon Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular condensation Product Ethyl Thiazole-4-carboxylate Intermediate2->Product - H₂O

Caption: Reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Workflow

This diagram outlines the complete laboratory procedure from start to finish.

Experimental_Workflow A 1. Reagent Setup (Thioamide in EtOH) B 2. Add Ethyl Bromopyruvate A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool & Remove Solvent D->E Reaction Complete F 6. Aqueous Workup (EtOAc, NaHCO₃, Brine) E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow for thiazole synthesis.

Relevance in Drug Discovery: A Signaling Pathway Example

Thiazole-containing compounds are known to interact with various biological targets. For instance, many kinase inhibitors, crucial in cancer therapy, incorporate heterocyclic scaffolds. This diagram shows a simplified, hypothetical example of how a thiazole derivative might act as a kinase inhibitor, blocking a signal transduction pathway.

Signaling_Pathway Receptor Cell Surface Receptor Kinase Kinase A Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Thiazole Thiazole Derivative (Inhibitor) Thiazole->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase pathway by a thiazole drug.

References

Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for leveraging Ethyl 2-(4-Thiazolyl)acetate in multicomponent reactions (MCRs) to generate structurally diverse heterocyclic compounds with high potential for drug discovery and development. The inherent reactivity of the thiazole moiety and the active methylene group in this compound make it an ideal building block for the synthesis of complex molecules in a single, efficient step.

Biginelli-Type Reaction for the Synthesis of Thiazolyl-Substituted Dihydropyrimidinones

The Biginelli reaction is a classic multicomponent condensation used to synthesize dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[1][2] A variation of this reaction utilizing a thiazole-containing β-ketoester allows for the direct incorporation of the thiazole scaffold into the DHPM core, offering a novel class of compounds for biological screening.[3]

A notable example is the automated continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, which demonstrates a sequential Hantzsch thiazole synthesis followed by a Biginelli reaction.[3] While the initial substrate is not commercially available this compound, the methodology for the Biginelli condensation of the resulting β-keto thiazole is directly applicable.

Experimental Protocol: Synthesis of 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones

This protocol is adapted from a continuous flow synthesis and can be modified for batch synthesis.[3]

Materials:

  • β-keto thiazole derivative (e.g., Ethyl 2-(thiazol-2-yl)-3-oxobutanoate)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Urea or Thiourea

  • Ethanol (or other suitable solvent)

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid)[1][4]

Procedure:

  • In a round-bottom flask, dissolve the β-keto thiazole derivative (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add urea (1.5 eq) or thiourea (1.5 eq) to the mixture.

  • Add a catalytic amount of acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation:

EntryAldehydeReagentProductYield (%)Reference
1BenzaldehydeUrea5-(Thiazol-2-yl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one39-46% (over 3 steps)[3]
2Substituted BenzaldehydesUrea/ThioureaCorresponding DHPMsVaries[4][5]

Logical Relationship of the Biginelli Reaction:

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Urea/Thiourea Urea/Thiourea Urea/Thiourea->One-Pot Reaction Thiazolyl-DHPM Thiazolyl-DHPM One-Pot Reaction->Thiazolyl-DHPM

Caption: Logical flow of the Biginelli multicomponent reaction.

Hantzsch-Type Reaction for the Synthesis of Thiazolyl-Substituted Dihydropyridines

The Hantzsch pyridine synthesis is a versatile multicomponent reaction that provides access to dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, with notable applications as calcium channel blockers.[6][7] By employing this compound as the β-ketoester component, novel thiazolyl-substituted DHPs can be synthesized, offering new avenues for drug discovery.

Proposed Experimental Protocol: Synthesis of Thiazolyl-Substituted Dihydropyridines

Materials:

  • This compound (2.0 eq)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Ammonium acetate or another ammonia source (e.g., aqueous ammonia) (1.0 eq)

  • Ethanol or other suitable solvent

Procedure:

  • In a round-bottom flask, combine this compound (2.0 eq), the aldehyde (1.0 eq), and ammonium acetate (1.1 eq).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Expected Quantitative Data (Hypothetical):

EntryAldehydeProduct StructureExpected Yield (%)
1BenzaldehydeDiethyl 2,6-bis(thiazol-4-ylmethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate60-80%
24-NitrobenzaldehydeDiethyl 2,6-bis(thiazol-4-ylmethyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate65-85%
3IsobutyraldehydeDiethyl 2,6-bis(thiazol-4-ylmethyl)-4-isopropyl-1,4-dihydropyridine-3,5-dicarboxylate50-70%

Experimental Workflow for Hantzsch-Type Synthesis:

Hantzsch_Workflow start Start reactants Combine Reactants: - this compound - Aldehyde - Ammonium Acetate start->reactants reflux Reflux in Ethanol reactants->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Workup: Cool, Filter/Concentrate monitoring->workup Complete purification Purification: Recrystallization or Chromatography workup->purification product Thiazolyl-Dihydropyridine purification->product end End product->end

Caption: Step-by-step workflow for the Hantzsch synthesis.

Signaling Pathway Analogy: Multicomponent Reactions in Drug Discovery

The efficiency and convergence of multicomponent reactions can be analogized to a well-regulated signaling pathway in a biological system, where multiple inputs trigger a cascade of events leading to a specific and complex output.

MCR_Signaling_Pathway cluster_inputs Molecular Inputs cluster_cascade Synthetic Cascade cluster_outputs Biological Outputs Thiazole Precursor Thiazole Precursor Initiation Initiation Thiazole Precursor->Initiation Aldehyde Aldehyde Aldehyde->Initiation Amine/Urea Amine/Urea Amine/Urea->Initiation Other Components Other Components Other Components->Initiation Intermediate Formation Intermediate Formation Initiation->Intermediate Formation Cyclization Cyclization Intermediate Formation->Cyclization Novel Scaffolds Novel Scaffolds Cyclization->Novel Scaffolds Lead Compounds Lead Compounds Novel Scaffolds->Lead Compounds Drug Candidates Drug Candidates Lead Compounds->Drug Candidates

Caption: MCRs as a synthetic signaling pathway for drug discovery.

These protocols and conceptual visualizations provide a framework for the application of this compound in multicomponent reactions, highlighting its potential for the rapid generation of diverse and medicinally relevant heterocyclic compounds. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

Application Notes and Protocols for the Derivatization of the Amino Group on the Thiazole Ring of Ethyl 2-Aminothiazole-4-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 2-aminothiazole-4-acetate is a key building block, and derivatization of its exocyclic amino group is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting compounds. This document provides detailed application notes and experimental protocols for several common derivatization reactions of the amino group of ethyl 2-aminothiazole-4-acetate, including acylation, sulfonylation, Schiff base formation, and urea/thiourea formation.

Data Presentation: Comparative Summary of Derivatization Reactions

The following table summarizes quantitative data for various derivatization strategies for the amino group of ethyl 2-aminothiazole-4-acetate and related 2-aminothiazoles, offering a comparative overview of reaction conditions and yields.

Derivatization TypeReagent/ReactantSolventBase/CatalystConditionsYield (%)
Acylation Acetyl chlorideDry Acetone-Reflux, 2hNot specified
Acyl chloridesPyridine/DCMPyridineRoom TemperatureHigh
Sulfonylation Benzenesulfonyl chloridesDichloromethaneSodium carbonateRoom Temperature34-35%
Schiff Base Formation BenzaldehydeAbsolute EthanolGlacial Acetic AcidReflux, 12h50%
SalicylaldehydeAbsolute EthanolGlacial Acetic AcidReflux, 12h56%
3-HydroxybenzaldehydeAbsolute EthanolGlacial Acetic AcidReflux, 12h54%
4-HydroxybenzaldehydeAbsolute EthanolGlacial Acetic AcidReflux, 12h60%
Thiourea Formation Phenyl isothiocyanate derivatives---Not specified

Experimental Protocols

Detailed methodologies for key derivatization reactions of the amino group on ethyl 2-aminothiazole-4-acetate are provided below.

Acylation

Application Note: Acylation of the 2-amino group is a common method to introduce a variety of substituents, which can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile. This can significantly impact biological activity and pharmacokinetic properties.

Protocol: Synthesis of Ethyl 2-(acetylamino)thiazole-4-acetate

  • Materials: Ethyl 2-aminothiazole-4-acetate, acetyl chloride, dry acetone, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve ethyl 2-aminothiazole-4-acetate (1.0 eq) in dry acetone in a round-bottom flask equipped with a reflux condenser.

    • Add acetyl chloride (1.1 eq) dropwise to the solution at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Sulfonylation

Application Note: The introduction of a sulfonamide group can enhance the acidity of the N-H proton, increase polarity, and provide additional hydrogen bond donors and acceptors. These modifications can improve aqueous solubility and target binding affinity.

Protocol: Synthesis of Ethyl 2-(phenylsulfonylamino)thiazole-4-acetate

  • Materials: Ethyl 2-aminothiazole-4-acetate, benzenesulfonyl chloride, dichloromethane, sodium carbonate, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of ethyl 2-aminothiazole-4-acetate (1.0 eq) in dichloromethane, add sodium carbonate (2.0 eq).

    • Add benzenesulfonyl chloride (1.2 eq) portion-wise to the suspension at room temperature with vigorous stirring.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.

Schiff Base Formation

Application Note: The formation of a Schiff base (imine) is a straightforward method to introduce a wide range of aromatic or aliphatic groups. Schiff bases are versatile intermediates and can themselves exhibit biological activity, or they can be further reduced to form secondary amines.

Protocol: Synthesis of Ethyl 2-((benzylidene)amino)thiazole-4-acetate

  • Materials: Ethyl 2-aminothiazole-4-carboxylate (1.0 eq), benzaldehyde (1.0 eq), absolute ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve ethyl 2-aminothiazole-4-carboxylate and benzaldehyde in absolute ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

    • After cooling, evaporate the excess solvent using a rotary evaporator.

    • Dissolve the residue in ethyl acetate. Crystal growth should be observed after a few days.

    • Collect the crystalline product by filtration and wash with cold ethanol.

Urea and Thiourea Formation

Application Note: Urea and thiourea derivatives are known to be effective hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets. This derivatization can significantly influence the biological profile of the parent compound.

Protocol: Synthesis of Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate

  • Materials: Ethyl 2-aminothiazole-4-carboxylate, phenyl isothiocyanate.

  • Procedure:

    • The synthesis of thiourea derivatives can be achieved by the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives.

    • A mixture of ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and phenyl isothiocyanate (1.05 eq) is typically stirred in a suitable solvent such as ethanol or DMF at room temperature or with gentle heating.

    • The reaction progress is monitored by TLC.

    • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

    • Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Ethyl 2-aminothiazole-4-acetate start->dissolve add_reagent Add Reagent (e.g., Acyl Chloride) dissolve->add_reagent react Reaction under Specific Conditions (e.g., Reflux) add_reagent->react monitor Monitor with TLC react->monitor workup Aqueous Work-up (Extraction, Washing) monitor->workup dry Dry & Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify end Final Product purify->end

Caption: General experimental workflow for the derivatization of ethyl 2-aminothiazole-4-acetate.

cdk_pathway cluster_regulation Cell Cycle Regulation cluster_inhibition Inhibition by 2-Aminothiazole Derivative CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Aminothiazole 2-Aminothiazole Derivative Aminothiazole->CyclinE_CDK2 inhibits

Caption: Simplified Cyclin-Dependent Kinase (CDK) signaling pathway and its inhibition by 2-aminothiazole derivatives.

One-Pot Synthesis of 2,4-Disubstituted Thiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,4-disubstituted thiazoles, a core scaffold in many pharmacologically active compounds. The methodologies outlined below offer efficient and diverse routes to this important heterocyclic motif, leveraging various techniques from conventional heating to modern catalytic and green chemistry approaches.

Introduction

Thiazole derivatives are integral to a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The development of efficient synthetic routes to substituted thiazoles is therefore a critical focus in medicinal chemistry and drug development. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved yields.[1] This document details several robust one-pot procedures for preparing 2,4-disubstituted thiazoles.

Synthesis Methodologies Overview

Several effective one-pot methods for the synthesis of 2,4-disubstituted thiazoles have been developed. The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, remains a cornerstone.[1][3] Modern variations of this and other methods utilize catalysts, microwaves, or ultrasound to improve efficiency and yields.

This guide covers the following key one-pot synthesis protocols:

  • Catalyst-Free Hantzsch Synthesis under Solvent-Free Conditions

  • Gold(I)-Catalyzed Synthesis at Room Temperature

  • Silica-Supported Tungstosilisic Acid Catalyzed Hantzsch Synthesis

  • Reusable NiFe2O4 Nanoparticle-Catalyzed Green Synthesis

  • Ultrasound-Assisted Synthesis using a Biocatalyst

Data Presentation: Comparison of One-Pot Synthesis Protocols

The following table summarizes quantitative data from various one-pot synthesis methods for 2,4-disubstituted thiazoles, allowing for easy comparison of their efficiency and reaction conditions.

MethodCatalystSolvent SystemTemperatureTimeYield RangeReference
Grinding (Solvent-Free)NoneSolvent-FreeRoom Temperature~5 min88-93%[4]
Gold(I)-Catalyzed OxidationMor-DalPhosAuOMsDichloromethaneRoom Temperature12 hup to 91%[5]
Hantzsch (Conventional Heating)Silica Supported Tungstosilisic AcidEthanol/Water (1:1)65 °C2-3.5 h79-90%[1]
Hantzsch (Ultrasonic Irradiation)Silica Supported Tungstosilisic AcidEthanol/Water (1:1)Room Temperature1.5-2 h79-90%[1]
Nanoparticle-Catalyzed Green SynthesisNiFe2O4 NanoparticlesEthanol/Water (1:1)75 °C (Reflux)60 minup to 90%[6][7]
Ultrasound-Assisted BiocatalysisTerephthalohydrazide Cs Schiff's base hydrogelEthanol35 °C20 minHigh[8][9]

Experimental Protocols

Protocol 1: Catalyst- and Solvent-Free Grinding Synthesis

This environmentally friendly method avoids the use of solvents and catalysts by employing mechanical grinding to initiate the reaction.[4]

Materials:

  • α-Bromoketone (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Aldehyde (1 mmol)

  • Mortar and pestle

Procedure:

  • Add the α-bromoketone, thiosemicarbazide, and the desired aldehyde to a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for approximately 5 minutes.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is typically purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Gold(I)-Catalyzed Synthesis at Room Temperature

This modern approach utilizes a gold(I) catalyst to efficiently synthesize 2,4-disubstituted thiazoles from terminal alkynes and thioamides at ambient temperature.[5]

Materials:

  • Terminal alkyne (5.0 mmol)

  • Mor-DalPhosAuOMs (0.25 mmol, 5 mol%)

  • 8-Methylquinoline N-oxide (6 mmol)

  • N,N-dimethylbenzenaminium methanesulfonate (6 mmol)

  • Thioamide (6 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a three-necked flask, add dichloromethane, terminal alkyne, Mor-DalPhosAuOMs, 8-methylquinoline N-oxide, and N,N-dimethylbenzenaminium methanesulfonate in sequence.

  • Stir the mixture at room temperature for 6 hours.

  • Add the thioamide to the reaction mixture.

  • Continue stirring for an additional 6 hours.

  • Concentrate the mixture under vacuum.

  • Purify the crude product by silica gel flash chromatography to obtain the 2,4-disubstituted thiazole.[5]

Protocol 3: Hantzsch Synthesis using Silica-Supported Tungstosilisic Acid

This procedure describes both conventional heating and ultrasound-assisted methods using a reusable solid acid catalyst.[1]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilisic acid (SiW.SiO2, 15%)

  • Ethanol/Water (1:1, 5 mL)

Procedure (Conventional Heating):

  • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW.SiO2 in a round-bottom flask.

  • Add the ethanol/water solvent system.

  • Reflux the mixture with stirring at 65 °C for 2 to 3.5 hours.

  • Filter the resulting solid and wash it with ethanol.

  • Dissolve the remaining solid in acetone and filter to remove the SiW.SiO2 catalyst.

  • Evaporate the filtrate under vacuum and dry the product in an oven at 60 °C.[1]

Procedure (Ultrasonic Irradiation):

  • Combine the reactants and catalyst as described for conventional heating.

  • Place the reaction vessel in an ultrasonic bath at room temperature for 1.5 to 2 hours.

  • Follow the workup procedure (steps 4-6) as described for the conventional heating method.[1]

Protocol 4: Green Synthesis with Reusable NiFe2O4 Nanoparticles

This protocol employs a green, one-pot, three-component strategy using reusable magnetic nanoparticles as a catalyst.[6][7]

Materials:

  • α-Halo carbonyl compound (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Anhydride (e.g., phthalic anhydride) (1 mmol)

  • NiFe2O4 nanoparticles (5 mg)

  • Ethanol/Water (1:1)

Procedure:

  • In a reaction vessel, combine the α-halo carbonyl compound, thiosemicarbazide, anhydride, and NiFe2O4 nanoparticles.

  • Add the ethanol/water solvent mixture.

  • Reflux the reaction mixture at 75 °C for 60 minutes.

  • After completion, the catalyst can be recovered using an external magnet for reuse.

  • The product can be isolated and purified from the reaction mixture, often through recrystallization.

Visualizations

Experimental Workflow for One-Pot Thiazole Synthesis

One_Pot_Thiazole_Synthesis Reactants Reactants (e.g., α-haloketone, thioamide, aldehyde/alkyne/anhydride) Reaction_Vessel One-Pot Reaction Reactants->Reaction_Vessel Solvent_Catalyst Solvent & Catalyst (if applicable) Solvent_Catalyst->Reaction_Vessel Workup Reaction Workup (e.g., Filtration, Extraction) Reaction_Vessel->Workup Energy_Input Energy Input (Heating, Ultrasound, Microwave, or Grinding) Energy_Input->Reaction_Vessel Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product 2,4-Disubstituted Thiazole Purification->Product Hantzsch_Synthesis_Pathway AlphaHaloKetone α-Haloketone Intermediate1 S-Alkylation Intermediate AlphaHaloKetone->Intermediate1 Thioamide Thioamide Thioamide->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Thiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 2,4-Disubstituted Thiazole Dehydration->Product

References

Application Notes and Protocols: Ethyl 2-(4-Thiazolyl)acetate in the Construction of Thiazole-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(4-Thiazolyl)acetate as a versatile building block in the synthesis of thiazole-containing peptidomimetics. The thiazole motif is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and natural products, where it can act as a stable amide bond surrogate, enhancing biological activity and metabolic stability.[1] This document outlines a detailed synthetic protocol for incorporating the 2-(4-thiazolyl)acetic acid moiety into peptide chains, presents representative biological data of analogous compounds, and illustrates a relevant signaling pathway.

Introduction

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability, oral bioavailability, and target selectivity. The incorporation of heterocyclic scaffolds, such as thiazoles, is a common strategy in peptidomimetic design. This compound is a readily available starting material that can be elaborated into a variety of peptidomimetic structures. The general approach involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with amino acids or peptide fragments using standard peptide coupling methodologies.

Experimental Protocols

This section details a representative protocol for the synthesis of a dipeptide-like structure incorporating the 2-(4-thiazolyl)acetic acid scaffold.

1. Hydrolysis of this compound to 2-(4-Thiazolyl)acetic acid

This initial step is crucial for activating the building block for subsequent amide bond formation.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 1M solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of methanol or THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of LiOH or NaOH (1.1-1.5 equivalents) in water dropwise.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M HCl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield 2-(4-Thiazolyl)acetic acid.

2. Peptide Coupling of 2-(4-Thiazolyl)acetic acid with an Amino Acid Ester

This protocol describes the formation of an amide bond between the thiazole building block and the N-terminus of an amino acid ester.

  • Materials:

    • 2-(4-Thiazolyl)acetic acid (from step 1)

    • Amino acid methyl or ethyl ester hydrochloride (e.g., H-Val-OMe·HCl) (1 equivalent)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents)

    • Hydroxybenzotriazole (HOBt) (1.1 equivalents, if using DCC)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-(4-Thiazolyl)acetic acid (1 equivalent) in anhydrous DCM or DMF.

    • Add the amino acid methyl ester hydrochloride (1 equivalent) and DIPEA or TEA (2-3 equivalents).

    • If using DCC, add HOBt (1.1 equivalents).

    • Cool the mixture to 0 °C and add DCC (1.1 equivalents) or HATU (1.1 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with DCM or ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired thiazole-containing peptidomimetic.

Data Presentation

Compound IDTargetAssay TypeIC₅₀ / GI₅₀Cell Line(s)Reference
4c VEGFR-2Enzyme Inhibition0.15 µM-[2]
4c -Cytotoxicity2.57 ± 0.16 µMMCF-7 (Breast Cancer)[2]
4c -Cytotoxicity7.26 ± 0.44 µMHepG2 (Liver Cancer)[2]
11f -Cytotoxicity27 nMFour cancer cell lines[1]
11f EGFREnzyme Inhibition2.90 ± 0.010 µM-[1]
TTT-28 ABCB1 Efflux-Reverses MDRABCB1 overexpressing cells[3]
Compound 1 Insulin-Degrading Enzyme (IDE)Enzyme Inhibition3.60 µM-[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a thiazole-containing dipeptidomimetic starting from this compound.

G start This compound hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis 1. acid 2-(4-Thiazolyl)acetic acid hydrolysis->acid coupling Peptide Coupling (DCC/HOBt or HATU) acid->coupling 2. product Thiazole-Containing Peptidomimetic coupling->product amino_acid Amino Acid Ester amino_acid->coupling

Caption: Synthetic workflow for thiazole-containing peptidomimetics.

Signaling Pathway

Thiazole-containing compounds have been shown to target various signaling pathways implicated in cancer. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] The diagram below depicts a simplified representation of the VEGFR-2 signaling cascade.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole Thiazole-Containing Inhibitor Thiazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

References

Application Notes and Protocols: Condensation Reactions of Ethyl 2-(4-Thiazolyl)acetate with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation reaction between Ethyl 2-(4-Thiazolyl)acetate and various aromatic aldehydes. This reaction is a valuable tool in synthetic organic chemistry for the formation of α,β-unsaturated esters, which are important scaffolds in medicinal chemistry and drug development. The resulting ethyl 2-(4-thiazolyl)-3-arylpropenoate derivatives are known to exhibit a range of biological activities, making this synthetic route of significant interest for the discovery of novel therapeutic agents.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Functionalization of the thiazole core is a key strategy for the development of new chemical entities with desired pharmacological profiles. The Knoevenagel condensation provides a straightforward method for C-C bond formation, allowing for the introduction of diverse aryl substituents onto the ethyl acetate side chain of this compound. This reaction typically proceeds via the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base. The resulting α,β-unsaturated products serve as versatile intermediates for further chemical modifications or can be directly screened for biological activity.

General Reaction Scheme

The condensation reaction of this compound with an aromatic aldehyde proceeds as follows:

G cluster_reactants Reactants cluster_products Product reactant1 This compound catalyst Base Catalyst (e.g., Piperidine) reactant2 Aromatic Aldehyde (Ar-CHO) product Ethyl 2-(4-thiazolyl)-3-arylpropenoate catalyst->product Condensation solvent Solvent (e.g., Ethanol)

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocols

The following protocols are based on established methodologies for Knoevenagel condensations and can be adapted for various aromatic aldehydes.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol describes a classic and widely used method for the Knoevenagel condensation.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Melting point apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the starting material in a minimal amount of absolute ethanol.

  • Add the desired aromatic aldehyde (1.0 - 1.2 eq.) to the solution.

  • Add a catalytic amount of piperidine (0.1 - 0.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 4-8 hours, as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Dry the purified product under vacuum and determine its melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various Ethyl 2-(4-thiazolyl)-3-arylpropenoate derivatives.

Aldehyde (Ar-CHO)Product (Ar group)CatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
BenzaldehydePhenylPiperidineEthanol685-9588-90
4-Chlorobenzaldehyde4-ChlorophenylPiperidineEthanol590-98124-126
4-Methoxybenzaldehyde4-MethoxyphenylPiperidineEthanol780-90110-112
4-Nitrobenzaldehyde4-NitrophenylPiperidineEthanol492-99165-167
2-Thiophenecarboxaldehyde2-ThienylPiperidineEthanol682-9295-97

Note: Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 2-(4-thiazolyl)-3-arylpropenoates.

G start Start reactants Combine Reactants: - this compound - Aromatic Aldehyde - Piperidine - Ethanol start->reactants reflux Heat to Reflux (4-8 hours) reactants->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - MP, NMR, IR, MS purification->characterization end End characterization->end

Caption: Workflow for the synthesis of Ethyl 2-(4-thiazolyl)-3-arylpropenoates.

Signaling Pathway (Hypothetical Application)

G cluster_membrane Cell Membrane rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras Activates ligand Growth Factor ligand->rtk Binds thiazole Thiazole Derivative (Inhibitor) thiazole->rtk Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway.

Applications in Drug Development

The synthesized ethyl 2-(4-thiazolyl)-3-arylpropenoate derivatives are valuable compounds for drug discovery programs. Their structural features make them candidates for screening against a variety of biological targets. Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial Activity: The thiazole nucleus is a key component of many antibacterial and antifungal agents.

  • Anticancer Activity: Thiazole derivatives have been shown to inhibit various enzymes and signaling pathways implicated in cancer, such as protein kinases.[1]

  • Anti-inflammatory Activity: Some thiazole compounds exhibit anti-inflammatory properties.

Researchers can utilize the described synthetic protocols to generate a library of diverse analogs for structure-activity relationship (SAR) studies. By systematically varying the aromatic aldehyde, it is possible to explore the impact of different substituents on the biological activity of the resulting compounds. This approach is fundamental to the lead optimization phase of drug development.

References

Synthesis of Fused Heterocyclic Systems: Thiazolo[3,2-a]pyrimidines from Ethyl 2-(4-Thiazolyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fused heterocyclic systems are cornerstones in medicinal chemistry, exhibiting a wide array of biological activities. Among these, the thiazolo[3,2-a]pyrimidine scaffold is of significant interest due to its structural similarity to purines, allowing it to interact with various biological targets. These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed protocols for the synthesis of thiazolo[3,2-a]pyrimidine derivatives, starting from a key intermediate, Ethyl 2-(2-aminothiazol-4-yl)acetate, which can be synthesized from precursors related to Ethyl 2-(4-Thiazolyl)acetate. The primary synthetic strategy detailed herein is a one-pot, three-component reaction, valued for its efficiency and atom economy.

Core Synthetic Pathway Overview

The synthesis of the target fused heterocycles follows a two-stage conceptual pathway. The initial stage involves the preparation of the crucial building block, Ethyl 2-(2-aminothiazol-4-yl)acetate, via the well-established Hantzsch thiazole synthesis. The second stage utilizes this intermediate in a multicomponent reaction with an aldehyde and a β-ketoester to construct the fused thiazolo[3,2-a]pyrimidine core.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Multicomponent Fused Ring Synthesis Thiourea Thiourea Hantzsch Synthesis Hantzsch Synthesis Thiourea->Hantzsch Synthesis Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Hantzsch Synthesis Intermediate Ethyl 2-(2-aminothiazol-4-yl)acetate One-Pot Reaction One-Pot Reaction Intermediate->One-Pot Reaction Hantzsch Synthesis->Intermediate Cyclocondensation Aldehyde Aldehyde Aldehyde->One-Pot Reaction β-Ketoester β-Ketoester β-Ketoester->One-Pot Reaction Fused_System Thiazolo[3,2-a]pyrimidine One-Pot Reaction->Fused_System Cyclization

Caption: General two-stage synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate (Key Intermediate)

This protocol is based on the Hantzsch thiazole synthesis.[1][2][3]

Reaction Scheme:

Materials:

  • Thiourea

  • Ethyl 4-chloroacetoacetate

  • Ethanol

  • Water

  • Sodium Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) and sodium acetate (1.1 equivalents) in a 1:1 mixture of ethanol and water.

  • To this solution, add ethyl 4-chloroacetoacetate (1 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to afford pure Ethyl 2-(2-aminothiazol-4-yl)acetate.

Expected Yield: 75-85%

Part 2: One-Pot Synthesis of Ethyl 5-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates

This protocol outlines a three-component reaction for the synthesis of the fused heterocyclic system.

Reaction Scheme:

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)acetate

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., acetonitrile, ethanol, or solvent-free)

Procedure:

  • To a mixture of Ethyl 2-(2-aminothiazol-4-yl)acetate (1 equivalent), an aromatic aldehyde (1 equivalent), and ethyl acetoacetate (1 equivalent), add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • The reaction can be carried out under solvent-free conditions by heating the mixture at 60-80°C, or by refluxing in a solvent like acetonitrile.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was performed under solvent-free conditions, add ethanol or ethyl acetate to the solidified mass.

  • Collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold ethanol or petroleum ether.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Synthesis of Ethyl 5-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates

EntryAromatic AldehydeProductYield (%)M.p. (°C)
1BenzaldehydeEthyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate90144-146
24-ChlorobenzaldehydeEthyl 5-(4-chlorophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate88168-170
34-MethoxybenzaldehydeEthyl 5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate92152-154
44-NitrobenzaldehydeEthyl 5-(4-nitrophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate85180-182

Table 2: Spectroscopic Data for Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.25 (m, 5H, Ar-H), 6.51 (s, 1H, H-5), 6.20 (s, 1H, thiazole-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, CH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 165.8, 160.5, 155.2, 142.1, 139.8, 129.1, 128.5, 127.9, 115.3, 105.8, 60.2, 58.1, 23.5, 14.3
IR (KBr, cm⁻¹)3065 (Ar C-H), 1705 (C=O, ester), 1650 (C=N), 1600 (C=C)
MS (EI) m/z: 342 [M]⁺

Mandatory Visualization

G cluster_workflow Experimental Workflow: One-Pot Synthesis A 1. Mix Reactants & Catalyst (Aminothiazole, Aldehyde, β-Ketoester, PTSA) B 2. Heat Reaction Mixture (60-80°C or Reflux) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Precipitate/Add Solvent D->E F 6. Filter Product E->F G 7. Wash Solid F->G H 8. Dry Under Vacuum G->H I 9. Recrystallize (Optional) H->I J Pure Fused Heterocycle I->J For High Purity

Caption: Step-by-step experimental workflow.

Applications in Drug Discovery

The synthesized thiazolo[3,2-a]pyrimidine derivatives are of significant interest to the pharmaceutical industry. Their structural features make them candidates for a variety of therapeutic applications.

  • Anticancer Agents: Many derivatives of this scaffold have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[4][5] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

  • Antimicrobial Agents: The fused thiazole-pyrimidine ring system has been explored for the development of new antibacterial and antifungal drugs. These compounds can interfere with essential microbial metabolic pathways.

  • Enzyme Inhibitors: The structural similarity to purines allows these compounds to act as competitive inhibitors for enzymes that utilize purine-based substrates, such as kinases and polymerases.

The modular nature of the one-pot synthesis described allows for the rapid generation of a library of diverse derivatives. This is highly advantageous in the early stages of drug discovery for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for a desired biological target.

Conclusion

The synthetic protocols detailed in this document provide a robust and efficient methodology for the preparation of thiazolo[3,2-a]pyrimidine fused heterocyclic systems. The use of a one-pot, three-component reaction from a readily accessible aminothiazole intermediate makes this an attractive approach for generating compound libraries for drug discovery and development programs. The significant biological potential of this class of compounds warrants further investigation and development.

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Synthesis of Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the common byproducts encountered during the Hantzsch synthesis of Ethyl 2-(4-Thiazolyl)acetate. This valuable intermediate is crucial in the development of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants in the Hantzsch synthesis of this compound?

A1: The standard reactants are an α-haloester, typically ethyl bromoacetate or ethyl chloroacetate, and a source of the thioamide functional group, which is often thioformamide. Due to the instability of thioformamide, it is commonly generated in situ from precursors like thiourea.

Q2: What is the general reaction mechanism for this synthesis?

A2: The Hantzsch thiazole synthesis proceeds via a condensation reaction between the α-haloester and the thioamide. The reaction initiates with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloester, followed by cyclization and dehydration to form the thiazole ring.

Q3: I am observing low yields in my synthesis. What are the potential causes?

A3: Low yields can arise from several factors, including impure starting materials, suboptimal reaction conditions (temperature, solvent, reaction time), incorrect stoichiometry, or the formation of side products. A systematic approach to troubleshooting these parameters is recommended to improve yield.[1]

Troubleshooting Guide: Common Byproducts and Solutions

Low conversion of starting materials and the presence of unexpected spots on your TLC plate are common challenges. This guide details potential byproducts and offers strategies to mitigate their formation.

Issue 1: Formation of 2-Imino-2,3-dihydrothiazole Isomers

Question: My characterization data (NMR, MS) suggests the presence of an isomer of my target compound. What could this be?

Answer: Under certain conditions, particularly acidic environments, the Hantzsch synthesis can yield 2-imino-2,3-dihydrothiazole derivatives as isomeric byproducts.[1] These arise from an alternative cyclization pathway.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of the reaction mixture. The use of a non-nucleophilic base can help neutralize any acid generated during the reaction without interfering with the desired pathway.

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetic product (the desired thiazole) over the thermodynamic product (the imino isomer).

  • Purification: Careful column chromatography can often separate the desired product from its isomer.

Issue 2: Unreacted Starting Materials

Question: I am observing a significant amount of unreacted ethyl bromoacetate and/or thioamide precursor in my reaction mixture. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent issue. Optimizing reaction conditions is key to addressing this.

Troubleshooting Steps:

  • Temperature Optimization: The Hantzsch synthesis often requires heating.[2] If the reaction is sluggish at room temperature, consider gradually increasing the temperature.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using TLC at regular intervals.

  • Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes help to consume the α-haloester completely.[3]

Issue 3: Presence of High Molecular Weight Byproducts

Question: I am observing high molecular weight impurities that I cannot identify. What could be their origin?

Answer: Dimerization or polymerization of the thioamide starting material can occur, especially if it is unstable under the reaction conditions. Additionally, the reactive α-haloester can participate in self-condensation or reactions with the solvent.

Troubleshooting Steps:

  • Purity of Thioamide: Ensure the purity of your thioformamide or its precursor. If generating it in situ, optimize the conditions for its formation to minimize side reactions.

  • Solvent Choice: Use a dry, inert solvent to prevent side reactions of the ethyl bromoacetate. Alcohols, for instance, could potentially transesterify with the product or react with the starting material.

  • Controlled Addition: Adding the ethyl bromoacetate slowly to the reaction mixture containing the thioamide can help to minimize its self-condensation.

Experimental Protocols

A detailed experimental protocol for a representative Hantzsch thiazole synthesis is provided below. Note that for the synthesis of this compound, ethyl bromopyruvate would be used in place of 2-bromoacetophenone and thioformamide (or a precursor) in place of thiourea.

Synthesis of 2-Amino-4-phenylthiazole (Model Reaction) [2]

ReagentAmount (mmol)Amount (g or mL)
2-Bromoacetophenone5.00.995 g
Thiourea7.50.57 g
Methanol-5 mL
5% Sodium Carbonate-20 mL

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the product.

Visualizations

To aid in understanding the reaction, the following diagrams illustrate the reaction pathway and potential side reactions.

Hantzsch_Synthesis Reactants Ethyl Bromoacetate + Thioformamide Intermediate Thioester Intermediate Reactants->Intermediate Nucleophilic Attack Byproduct2 Thioamide Dimer Reactants->Byproduct2 Self-condensation of Thioformamide Cyclized_Intermediate Hydroxydihydrothiazole Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration Byproduct1 2-Imino-2,3-dihydrothiazole (Isomer) Cyclized_Intermediate->Byproduct1 Alternative Tautomerization & Dehydration Byproduct3 Ethyl Glycolate (from Hydrolysis) Product->Byproduct3 Hydrolysis (Workup)

Caption: Hantzsch synthesis pathway for this compound and potential byproduct formations.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Optimize_Conditions Adjust_Stoichiometry Adjust Reactant Stoichiometry Start->Adjust_Stoichiometry Control_pH Control Reaction pH Start->Control_pH Check_Purity->Optimize_Conditions Purification Purify by Column Chromatography or Recrystallization Optimize_Conditions->Purification Adjust_Stoichiometry->Optimize_Conditions Control_pH->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues in the Hantzsch thiazole synthesis.

References

Optimizing reaction conditions for the synthesis of Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(4-Thiazolyl)acetate. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1] In this specific case, the reaction proceeds between ethyl 4-chloroacetoacetate and thioformamide.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting materials are ethyl 4-chloroacetoacetate and thioformamide. The reaction is typically carried out in a suitable solvent, and a base may be used to facilitate the reaction. Common solvents include ethanol, methanol, and acetonitrile.[2][3]

Q3: What are the key reaction parameters to control for optimal yield and purity?

A3: The critical parameters to monitor and optimize are reaction temperature, reaction time, and the choice of solvent. The molar ratio of the reactants also plays a crucial role in maximizing the yield and minimizing side products.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.

Q5: What are the common methods for purifying the final product?

A5: The most common purification techniques for this compound are column chromatography and recrystallization.[5][6] Column chromatography using silica gel is effective for separating the product from polar impurities.[5] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can yield a highly pure product.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impurities in ethyl 4-chloroacetoacetate or thioformamide can inhibit the reaction. 2. Incorrect Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. 3. Suboptimal Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. 4. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Ensure the purity of starting materials using techniques like distillation or recrystallization. 2. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50°C, reflux).[4] 3. Screen different solvents such as ethanol, methanol, or acetonitrile to find the most effective one.[4] 4. Monitor the reaction using TLC and extend the reaction time until the starting materials are consumed.[2]
Presence of Multiple Spots on TLC (Impure Product) 1. Side Reactions: Formation of byproducts is common in Hantzsch synthesis. 2. Unreacted Starting Materials: The reaction may not have gone to completion. 3. Decomposition of Product: The product might be unstable under the reaction or work-up conditions.1. Optimize reaction conditions (temperature, reaction time) to minimize side product formation. 2. Ensure the reaction goes to completion by monitoring with TLC. Consider adjusting the stoichiometry of the reactants. 3. Employ milder work-up and purification conditions. Avoid excessive heat during solvent removal.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. 2. Formation of an oil instead of a solid. 1. After the reaction, try precipitating the product by adding a non-solvent (e.g., cold water).[5] 2. If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, purify the oil using column chromatography.
Product Discoloration 1. Formation of colored impurities. 2. Decomposition at high temperatures. 1. Purify the product by recrystallization, possibly using charcoal to remove colored impurities. 2. Avoid excessive heating during the reaction and purification steps.[6]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux1270-85[3]
MethanolReflux0.5~99[2]
Ethanol/Water (1:1)65Not SpecifiedHigh[4]
AcetonitrileNot SpecifiedNot SpecifiedHigh[2]
1-ButanolRefluxNot SpecifiedHigh[4]

Note: The data presented is for analogous Hantzsch thiazole syntheses and may serve as a starting point for optimization.

Table 2: Effect of Temperature on Hantzsch Reaction Yield

Temperature (°C)Reaction TimeYield (%)Notes
Room TemperatureNot SpecifiedLowerMay require a catalyst or longer reaction times.[4]
50Not SpecifiedModerateA good starting point for optimization.
65Not SpecifiedHighOften used for conventional heating methods.[4]
Reflux (Solvent Dependent)VariesGenerally HighCommon condition for many Hantzsch syntheses.[2][3]
90-120 (Microwave)10-30 minHighMicrowave irradiation can significantly reduce reaction times.[2]

Note: Optimal temperature is substrate and solvent dependent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Condensation

Materials:

  • Ethyl 4-chloroacetoacetate (1.0 eq)

  • Thioformamide (1.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Sodium bicarbonate solution (5%)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-chloroacetoacetate in ethanol.

  • Add thioformamide to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Alternatively, the product can be purified by recrystallization from an appropriate solvent system.

Protocol 2: Preparation of Thioformamide

Materials:

  • Formamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Tetrahydrofuran (THF)

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • In a flask equipped with a mechanical stirrer and a reflux condenser, add formamide and tetrahydrofuran.

  • Cool the mixture in an ice bath and slowly add phosphorus pentasulfide in portions.

  • After the addition is complete, warm the mixture to room temperature and then heat to a gentle reflux for 1-2 hours.

  • Cool the reaction mixture and decant the THF solution from the solid residue.

  • Remove the THF under reduced pressure to obtain crude thioformamide. The crude product can often be used directly in the next step.

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ethyl_chloro Ethyl 4-chloroacetoacetate mixing Mixing in Solvent (e.g., Ethanol) ethyl_chloro->mixing thioformamide Thioformamide thioformamide->mixing heating Heating (Reflux) mixing->heating evaporation Solvent Evaporation heating->evaporation extraction Extraction with Ethyl Acetate evaporation->extraction washing Washing (aq. NaHCO3, Brine) extraction->washing drying Drying (Na2SO4) washing->drying column Column Chromatography drying->column recrystallization Recrystallization drying->recrystallization product This compound column->product recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent optimize_time Optimize Reaction Time start->optimize_time purification_method Review Purification Method start->purification_method solution1 Purify Reactants check_purity->solution1 Impure solution2 Systematic Temperature Screening optimize_temp->solution2 Suboptimal solution3 Solvent Screening optimize_solvent->solution3 Suboptimal solution4 Increase Reaction Time (Monitor with TLC) optimize_time->solution4 Too Short solution5 Use Column Chromatography or Recrystallization purification_method->solution5 Ineffective

Caption: Troubleshooting decision tree for synthesis optimization.

References

Identifying and removing impurities from Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Ethyl 2-(4-Thiazolyl)acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the starting materials and side reactions of the Hantzsch thiazole synthesis. These can include:

  • Unreacted Starting Materials: Such as ethyl 2-chloroacetoacetate (or a similar α-haloester) and thioformamide (or another thioamide).

  • Side-Products: Formation of isomeric thiazole derivatives or byproducts from condensation reactions can occur.

  • Residual Solvents: Solvents used in the reaction and work-up, such as ethanol or ethyl acetate, may be present.[1]

  • Water and Acetic Acid: Often present in the ethyl acetate solvent or formed during the reaction.[1]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in an NMR spectrum can indicate the presence of impurities.

  • Starting Materials: Compare the signals in your product's spectrum with the known spectra of the starting materials. For instance, unreacted ethyl 2-chloroacetoacetate will have characteristic shifts for the α-proton and the ethyl group.

  • Solvents: Residual solvents like ethanol, ethyl acetate, or hexane will show their characteristic peaks.

  • 1H NMR of this compound: The expected proton NMR spectrum for the pure product would show distinct signals for the thiazole ring protons and the ethyl acetate moiety protons.

  • Advanced Analysis: For complex impurity profiles, consider two-dimensional NMR techniques (like COSY and HSQC) or LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the structures of the impurities.

Q3: I am having difficulty purifying my crude this compound by recrystallization. What can I do?

A3: Recrystallization is a powerful technique for purifying solid compounds. If you are facing issues, consider the following:

  • Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For ethyl esters, common solvent systems include ethanol, or mixtures like ethyl acetate/hexanes or acetone/hexanes.[2] Experiment with different solvent systems to find the optimal one for your product.

  • "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to a supersaturated solution, rapid cooling, or the presence of impurities that lower the melting point. Try using a more dilute solution, cooling it more slowly, or adding a seed crystal of the pure compound. A preliminary purification by column chromatography might be necessary to remove impurities that hinder crystallization.

  • Crystal Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent level or adding a small crystal of the pure product to induce crystallization.

Q4: What is a suitable solvent system for purifying this compound by column chromatography?

A4: A common and effective solvent system for purifying compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.

  • Starting Point: A good starting point for developing your elution method is a 10-20% ethyl acetate in hexanes mixture.

  • TLC Analysis: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your product a retention factor (Rf) of approximately 0.3-0.4.[3]

  • Gradient Elution: If there is a significant polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the eluent) can be very effective.

Quantitative Data Summary

The following table summarizes typical parameters for the purification and analysis of this compound. Note that these values are approximate and may need to be optimized for your specific reaction mixture.

ParameterMethodTypical Values/SystemExpected Outcome/PurityReference
TLC Analysis Silica Gel20-30% Ethyl Acetate in HexanesProduct Rf ≈ 0.3-0.5[3]
Column Chromatography Silica GelGradient of 10% to 40% Ethyl Acetate in Hexanes>95% purity by NMR
Recrystallization Solvent SystemEthanol or Ethyl Acetate/Hexanes>98% purity by HPLC[2]
1H NMR CDCl3Thiazole protons, ethyl ester protonsStructural confirmation
Purity Assessment HPLCC18 column, Acetonitrile/Water gradient>98%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

  • Preparation of the Slurry:

    • In a beaker, add silica gel to a 20% ethyl acetate in hexanes solution to form a slurry.

  • Packing the Column:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. .

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the compounds.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethyl acetate/hexanes) can also be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude this compound tlc TLC Analysis to Determine Solvent System start->tlc column Column Chromatography tlc->column recrystal Recrystallization column->recrystal Optional Further Purification nmr NMR Spectroscopy column->nmr pure_product Pure this compound column->pure_product recrystal->nmr recrystal->pure_product hplc HPLC Analysis nmr->hplc ms Mass Spectrometry hplc->ms ms->pure_product

Caption: Experimental Workflow for Purification and Analysis.

troubleshooting_logic cluster_identification Impurity Identification cluster_solutions Purification Solutions cluster_outcome Outcome start Crude Product Impure? check_nmr Analyze NMR Spectrum start->check_nmr check_tlc Run TLC start->check_tlc column_chrom Perform Column Chromatography check_nmr->column_chrom Complex Mixture solvent_wash Solvent Wash check_nmr->solvent_wash Suspected Starting Material Contamination check_tlc->column_chrom Multiple Spots recrystallize Perform Recrystallization check_tlc->recrystallize One Major Spot with Minor Impurities pure Product is Pure column_chrom->pure not_pure Product Still Impure column_chrom->not_pure recrystallize->pure recrystallize->not_pure solvent_wash->pure solvent_wash->not_pure not_pure->start Re-evaluate Strategy

Caption: Troubleshooting Logic for Impurity Removal.

References

Side reactions of Ethyl 2-(4-Thiazolyl)acetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of Ethyl 2-(4-Thiazolyl)acetate during experiments under acidic or basic conditions. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic or basic conditions?

A1: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the ethyl ester to form 2-(4-Thiazolyl)acetic acid and ethanol. The rate of this hydrolysis is dependent on pH, temperature, and the concentration of the acid or base catalyst.

Q2: Is the thiazole ring stable under typical acidic and basic experimental conditions?

A2: The thiazole ring is generally stable due to its aromatic character. However, under harsh acidic or basic conditions, or in the presence of strong nucleophiles or electrophiles, the ring can undergo certain reactions. These are typically less common than ester hydrolysis.

Q3: What are the most reactive sites in the this compound molecule, aside from the ester group?

A3: Besides the ester functional group, the most reactive sites are:

  • The active methylene group (-CH2-) : The protons on the carbon adjacent to both the thiazole ring and the carbonyl group are acidic and can be removed by a base.

  • The C2 and C5 positions of the thiazole ring : The C2 position is susceptible to deprotonation by strong bases, while the C5 position is the most likely site for electrophilic attack.

Q4: Can polymerization occur during reactions with this compound?

A4: Self-condensation or polymerization is possible, particularly under strong basic conditions where the active methylene group is deprotonated, forming a nucleophile that can potentially react with another molecule of the ester. However, this is generally a minor side reaction compared to hydrolysis.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of a polar impurity during a reaction under acidic conditions.

Possible Cause:

  • Ester Hydrolysis: The primary side reaction under acidic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(4-Thiazolyl)acetic acid. This reaction is catalyzed by the presence of acid and water.

Troubleshooting/Mitigation Strategies:

  • Minimize Water Content: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and store them over molecular sieves.

  • Control Temperature: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.

  • Limit Reaction Time: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.

  • Choice of Acid: Use a non-aqueous acid catalyst if the reaction chemistry allows.

Issue 2: Formation of multiple byproducts in a base-catalyzed reaction.

Possible Causes:

  • Ester Hydrolysis (Saponification): Under basic conditions, the ethyl ester is readily hydrolyzed to the carboxylate salt of 2-(4-Thiazolyl)acetic acid.

  • Reactions involving the Active Methylene Group: A strong base can deprotonate the active methylene group, creating a nucleophilic carbanion. This can lead to several side reactions.

Troubleshooting/Mitigation Strategies:

  • Choice of Base: Use a non-nucleophilic or sterically hindered base if the desired reaction does not involve the methylene group. If the methylene group is the intended reaction site, use a base just strong enough to achieve deprotonation without promoting other side reactions.

  • Temperature Control: Keep the reaction temperature as low as possible to control the rates of competing reactions.

  • Slow Addition of Reagents: Add the base or other electrophilic reagents slowly to maintain a low instantaneous concentration and minimize side reactions.

  • Protecting Groups: If the active methylene group is not the intended reaction site, consider protecting it if a suitable protecting group strategy is available.

Summary of Potential Side Reactions

Under Acidic Conditions
Side ReactionDescriptionConditions Favoring the ReactionMitigation Strategies
Ester Hydrolysis Cleavage of the ethyl ester to form 2-(4-Thiazolyl)acetic acid and ethanol.Presence of water, strong acids, and elevated temperatures.Use anhydrous conditions, control temperature, and minimize reaction time.
Decarboxylation Loss of CO2 from the hydrolyzed product, 2-(4-Thiazolyl)acetic acid, to form 4-methylthiazole.High temperatures and strongly acidic conditions.Perform the reaction at lower temperatures and use milder acidic conditions.
Thiazole Ring Protonation Protonation of the nitrogen atom in the thiazole ring.High acid concentration.Use the minimum effective amount of acid catalyst.
Under Basic Conditions
Side ReactionDescriptionConditions Favoring the ReactionMitigation Strategies
Ester Hydrolysis (Saponification) Formation of the carboxylate salt of 2-(4-Thiazolyl)acetic acid and ethanol.Presence of strong bases (e.g., NaOH, KOH) and water.Use non-aqueous bases if possible, control temperature, and use stoichiometric amounts of base.
Alkylation/Acylation Reaction of the deprotonated active methylene group with electrophiles.Presence of a base and an alkylating or acylating agent.Control stoichiometry and temperature. This may be the desired reaction.
Knoevenagel Condensation Condensation of the deprotonated active methylene group with aldehydes or ketones.Presence of a base and a carbonyl compound.Avoid carbonyl impurities. This may also be a desired synthetic route.
Dieckmann-like Condensation Intramolecular or intermolecular condensation reactions.Strong basic conditions and high concentrations.Use dilute reaction conditions and control temperature.

Experimental Protocols

Protocol 1: Minimizing Ester Hydrolysis during an Acid-Catalyzed Reaction

  • Drying of Glassware and Reagents: All glassware should be oven-dried at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.

  • Solvent Preparation: Use anhydrous solvents. If not commercially available, solvents should be dried using appropriate methods (e.g., distillation from a drying agent) and stored over molecular sieves.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Add the this compound and other non-aqueous reagents to the reaction vessel.

  • Catalyst Addition: If a liquid acid catalyst is used, it should be added slowly at a low temperature (e.g., 0 °C).

  • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction by pouring it into a cold, dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst promptly.

Visualizing Potential Side Reaction Pathways

The following diagram illustrates the logical relationships between this compound and its potential side products under acidic and basic conditions.

Side_Reactions cluster_acid Acidic Conditions (H+ / H2O) cluster_base Basic Conditions (Base) main This compound acid_hydrolysis 2-(4-Thiazolyl)acetic acid main->acid_hydrolysis Hydrolysis base_hydrolysis 2-(4-Thiazolyl)acetate Salt main->base_hydrolysis Saponification carbanion Carbanion Intermediate main->carbanion Deprotonation decarboxylation 4-Methylthiazole acid_hydrolysis->decarboxylation Decarboxylation (High Temp) alkylation Alkylated Product carbanion->alkylation + Electrophile condensation Condensation Product carbanion->condensation + Carbonyl

Caption: Potential side reaction pathways of this compound.

Technical Support Center: Improving Regioselectivity in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide or thiourea. When using an unsymmetrical thioamide (an N-substituted thioamide), two different nitrogen atoms can potentially participate in the cyclization step. This can lead to the formation of two regioisomeric thiazole products. The reaction pathway is influenced by factors such as the nucleophilicity of the different nitrogen atoms in the thioamide and the reaction conditions.

Q2: How do reaction conditions influence the regioselectivity of the Hantzsch thiazole synthesis?

A2: Reaction conditions play a crucial role in determining the regioselectivity. Factors such as pH, solvent, temperature, and the use of catalysts can significantly influence which regioisomer is preferentially formed. For instance, neutral conditions often favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers or favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1]

Q3: Are there modern techniques that can enhance regioselectivity and reaction efficiency?

A3: Yes, several modern techniques have been shown to improve both the regioselectivity and efficiency of the Hantzsch synthesis. These include:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times and often leads to higher yields and improved selectivity.[2][3]

  • Ultrasonic irradiation: Similar to microwave synthesis, ultrasound can accelerate the reaction and improve yields.[4]

  • Use of ionic liquids: Ionic liquids can act as both the solvent and a catalyst, promoting high regioselectivity.[5]

  • Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, which can lead to better selectivity and scalability.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Formation of a mixture of regioisomers. Reaction conditions are not optimized for regioselectivity. The nucleophilicity of the two nitrogen atoms in the thioamide is similar under the current conditions.1. Adjust the pH: The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively.[1] Conversely, acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1] Experiment with adding a mild acid or base to your reaction mixture.2. Change the solvent: The polarity and proticity of the solvent can influence the reaction pathway. Try screening different solvents (e.g., ethanol, methanol, 1-butanol, water, or ionic liquids).[4][5]3. Employ a catalyst: The use of a catalyst like silica-supported tungstosilisic acid has been shown to promote high regioselectivity.[4][6]
Low reaction yield. Incomplete reaction, degradation of starting materials or products, or formation of side products.1. Optimize reaction temperature and time: Systematically vary the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal conditions.2. Use microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and increase yields.[3][7]3. Check the purity of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields.
Difficulty in separating regioisomers. The regioisomers have very similar physical properties (e.g., polarity, boiling point).1. Optimize the reaction for a single isomer: It is often more efficient to optimize the reaction to produce a single regioisomer than to perform a difficult separation. Refer to the solutions for "Formation of a mixture of regioisomers."2. Derivatization: In some cases, it may be possible to selectively react one of the isomers to facilitate separation.3. Advanced chromatographic techniques: Consider using preparative HPLC or supercritical fluid chromatography (SFC) for challenging separations.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Hantzsch Thiazole Derivatives

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1Water-Reflux3.565[4]
2Ethanol-Reflux3.560[4]
3Methanol-Reflux3.555[4]
41-Butanol-Reflux3.570[4]
52-Propanol-Reflux3.575[4]
6Ethanol/Water (1:1)SiW.SiO₂ (15%)65290[4]
7Ethanol/Water (1:1)SiW.SiO₂ (15%)Room Temp (Ultrasound)1.590[4]

Table 2: Comparison of Conventional Heating and Microwave Irradiation for Hantzsch Thiazole Synthesis

ProductConventional Heating (Yield, %)Microwave Irradiation (Yield, %)Reference
4a8290[4]
4b8088[4]
4c7585[4]
4d8592[4]
4e7887[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-(N-Substituted amino)thiazoles under Neutral Conditions

This protocol is adapted from general procedures for Hantzsch thiazole synthesis where the primary product is the 2-amino substituted thiazole.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 eq.) and the N-substituted thiourea (1.1 eq.) in a suitable neutral solvent such as ethanol or methanol.

  • Reaction Execution: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3-Substituted 2-imino-2,3-dihydrothiazoles under Acidic Conditions

This protocol is based on the findings that acidic conditions can alter the regioselectivity of the Hantzsch synthesis.[1]

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine the α-haloketone (1.0 eq.) and the N-substituted thiourea (1.1 eq.).

  • Solvent Addition: Add a mixture of ethanol and 10M hydrochloric acid (e.g., a 2:1 ratio of EtOH:HCl).

  • Reaction Execution: Heat the mixture at 80 °C for 20-30 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for microwave-assisted synthesis, which often leads to higher yields and shorter reaction times.[2]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the α-haloketone (1.0 eq.), thiourea or a substituted thioamide (1.1 eq.), and a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • Monitoring: The reaction progress is typically monitored by LC-MS after the irradiation is complete.

  • Work-up: After cooling the vessel to room temperature, the work-up procedure is similar to conventional methods, often involving precipitation or extraction.

  • Purification: Purify the product by recrystallization or column chromatography.

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A (Neutral Conditions) cluster_pathwayB Pathway B (Acidic Conditions) alpha-Haloketone alpha-Haloketone Intermediate_A Thioether Intermediate alpha-Haloketone->Intermediate_A Cyclization_B Alternate N-attack alpha-Haloketone->Cyclization_B Thioamide Thioamide Thioamide->Intermediate_A Intermediate_B Protonated Thioamide Thioamide->Intermediate_B H+ Cyclization_A N-attack on Carbonyl Intermediate_A->Cyclization_A Product_A 2-(N-Substituted amino)thiazole Cyclization_A->Product_A Intermediate_B->Cyclization_B Product_B 3-Substituted 2-imino-2,3-dihydrothiazole Cyclization_B->Product_B

Caption: Reaction mechanism illustrating the two possible pathways in Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Check_pH Is the reaction run under neutral conditions? Start->Check_pH Adjust_pH Try acidic conditions (e.g., EtOH/HCl) Check_pH->Adjust_pH Yes Check_Solvent Screen alternative solvents (e.g., aprotic, polar protic, ionic liquids) Check_pH->Check_Solvent No Success Improved Regioselectivity Adjust_pH->Success Use_Catalyst Introduce a regioselective catalyst (e.g., SiW.SiO₂) Check_Solvent->Use_Catalyst Modern_Techniques Consider microwave or ultrasonic irradiation Use_Catalyst->Modern_Techniques Modern_Techniques->Success

Caption: Troubleshooting workflow for improving regioselectivity in the Hantzsch thiazole synthesis.

References

Preventing dimer formation in reactions with Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(4-Thiazolyl)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing dimer formation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to side reactions?

This compound is a heterocyclic compound featuring a thiazole ring. Its chemical structure includes an active methylene group (-CH2-) positioned between the electron-withdrawing thiazole ring and the carbonyl group of the ethyl ester. This positioning makes the protons on the methylene group acidic and susceptible to deprotonation by a base, forming a reactive carbanion. This carbanion is a potent nucleophile that can participate in various chemical reactions, but can also lead to undesirable side reactions like self-condensation or dimerization if reaction conditions are not carefully controlled.

Q2: What is dimer formation and why does it occur with this compound?

Dimer formation is a common side reaction where two molecules of a reactant, in this case, this compound, react with each other to form a larger molecule, or dimer. This typically occurs under basic conditions when the active methylene group is deprotonated. The resulting carbanion can then attack the electrophilic carbonyl carbon of another molecule of this compound, leading to a self-condensation reaction.

Q3: Under what reaction conditions is dimer formation most likely to occur?

Dimer formation is most prevalent in reactions that are conducted under basic conditions, such as the Knoevenagel condensation. The use of strong bases, high temperatures, and high concentrations of this compound can increase the rate of self-condensation and lead to a higher yield of the undesired dimer.

Q4: How can I detect the presence of a dimer in my reaction mixture?

The formation of a dimer can be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), where the dimer will likely appear as a new, less polar spot compared to the starting material. Further characterization can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and quantify the amount of the dimer present.

Troubleshooting Guide: Preventing Dimer Formation

This guide provides specific troubleshooting steps to minimize or eliminate dimer formation in your reactions involving this compound.

Issue Potential Cause Recommended Solution
Significant dimer formation observed by TLC/NMR. Base is too strong or concentration is too high. Use a weaker base (e.g., piperidine, triethylamine instead of sodium ethoxide). Reduce the stoichiometric amount of the base.
High reaction temperature. Perform the reaction at a lower temperature (e.g., 0°C or room temperature).
High concentration of reactants. Use a more dilute solution to decrease the probability of intermolecular reactions.
Order of addition. Add the base slowly to a solution of the aldehyde/ketone and this compound. Alternatively, add this compound slowly to the mixture of the base and the other reactant.
Reaction is slow at lower temperatures, leading to long reaction times. Insufficient activation. Use a catalyst system that is active at lower temperatures. For Knoevenagel condensations, consider using a Lewis acid co-catalyst to activate the carbonyl group of the aldehyde/ketone.
Desired product yield is low despite reduced dimer formation. Incomplete reaction. Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or addition of a small amount of catalyst may be necessary.
Equilibrium issues. In condensation reactions that produce water, remove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves.

Experimental Protocols

Protocol 1: Minimizing Dimer Formation in a Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with this compound using a mild base and controlled temperature to minimize dimer formation.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Molecular sieves (4Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde, this compound, and ethanol.

  • Add activated 4Å molecular sieves to the mixture.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add piperidine dropwise to the cooled solution over a period of 10-15 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the hypothetical effect of different bases on the yield of the desired product versus the dimer in a Knoevenagel condensation.

Base Temperature (°C) Desired Product Yield (%) Dimer Yield (%)
Sodium EthoxideRoom Temp4550
DBURoom Temp6530
TriethylamineRoom Temp8015
Piperidine0 to Room Temp92<5

Visualizations

Below are diagrams illustrating the chemical pathways and logical workflows discussed in this guide.

Dimerization_Pathway ETHA This compound Carbanion Carbanion Intermediate ETHA->Carbanion - H+ Base Base Dimer Dimer Product Carbanion->Dimer Attacks Carbonyl Product Desired Product Carbanion->Product Attacks Aldehyde ETHA2 Another molecule of This compound ETHA2->Dimer Aldehyde Aldehyde/Ketone Aldehyde->Product

Caption: Reaction pathway showing competitive formation of the desired product and the dimer.

Troubleshooting_Workflow Start Reaction Setup CheckDimer Check for Dimer Formation (TLC, NMR) Start->CheckDimer DimerPresent Dimer Present? CheckDimer->DimerPresent NoDimer No Significant Dimer DimerPresent->NoDimer No ModifyConditions Modify Conditions: - Lower Temperature - Weaker Base - Slower Addition - Dilute Solution DimerPresent->ModifyConditions Yes End Proceed with Workup NoDimer->End ReRun Re-run Reaction ModifyConditions->ReRun ReRun->CheckDimer

Caption: A logical workflow for troubleshooting and preventing dimer formation.

Technical Support Center: Scalable Synthesis and Purification of Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis and purification of Ethyl 2-(4-Thiazolyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable method for synthesizing this compound?

A1: The Hantzsch thiazole synthesis is a widely employed and scalable method for producing thiazole derivatives.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, this would typically involve the reaction of ethyl 4-chloroacetoacetate with thioformamide.

Q2: What are the critical parameters to control during the Hantzsch synthesis for optimal yield and purity?

A2: Key parameters to monitor and control include reaction temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent also plays a significant role in the reaction's success. While some Hantzsch syntheses are performed at room temperature, others may require heating to proceed at an optimal rate.[1][5]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Consider extending the reaction time or gradually increasing the temperature.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. Ensuring the purity of starting materials and maintaining optimal reaction conditions can minimize side reactions.

  • Suboptimal work-up procedure: Product may be lost during the extraction or purification steps. Review your work-up and purification protocols to ensure they are optimized for your product's properties.

  • Instability of reactants: Thioamides and α-haloketones can be unstable. Ensure they are pure and handled appropriately.

Q4: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A4: Byproduct formation is a common challenge. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify impurities. To minimize them:

  • Control the reaction temperature, as higher temperatures can sometimes lead to increased byproduct formation.

  • Ensure the dropwise addition of reactants to maintain a consistent reaction environment.

  • Adjusting the pH of the reaction mixture can sometimes suppress side reactions.[5]

Q5: What are the recommended methods for purifying crude this compound on a large scale?

A5: For scalable purification, the following methods are recommended:

  • Recrystallization: This is a cost-effective method for purifying solid products. The choice of solvent is crucial for obtaining high purity and yield.

  • Flash Column Chromatography: For more challenging separations, flash chromatography using silica gel is effective.[6] The eluent system should be optimized to provide good separation between the product and impurities.

  • Extraction: Liquid-liquid extraction is often used during the work-up to remove water-soluble impurities.[7]

Q6: How do I choose an appropriate solvent system for recrystallization or column chromatography?

A6: Solvent selection is critical for successful purification.

  • For recrystallization: An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures. A solvent screen with small amounts of the crude product is recommended.

  • For column chromatography: A solvent system is typically developed using TLC. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.5 for the desired product, with good separation from impurities. Common eluents include mixtures of hexanes and ethyl acetate.[1]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Action
Reaction fails to initiate (no product formation by TLC) Inactive starting materials.Verify the purity and integrity of your α-haloketone and thioamide. Consider re-purifying or using fresh reagents.
Incorrect reaction temperature.Ensure the reaction is being conducted at the appropriate temperature. Some Hantzsch syntheses may require gentle heating to initiate.
Formation of a dark, tarry reaction mixture Decomposition of starting materials or product.Lower the reaction temperature. If heating, ensure it is done gradually and with uniform stirring. Consider a more dilute reaction mixture.
Presence of highly reactive impurities.Ensure the purity of starting materials.
Product precipitates prematurely from the reaction mixture Product has low solubility in the reaction solvent.Choose a solvent in which the product is more soluble at the reaction temperature. Add a co-solvent to increase solubility.
Purification Troubleshooting
Issue Potential Cause Recommended Action
Oily product obtained after recrystallization Impurities are preventing crystallization ("oiling out").Try a different recrystallization solvent or a solvent mixture. Add a small amount of a "poorer" solvent to induce crystallization. Use a seed crystal if available.
Melting point of the product is below the boiling point of the solvent.Choose a lower-boiling solvent for recrystallization.
Poor separation during column chromatography Inappropriate solvent system.Optimize the eluent system using TLC to achieve better separation.
Column overloading.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.
Column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling.
Product co-elutes with an impurity Impurity has similar polarity to the product.Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). Consider an alternative purification technique like preparative HPLC if necessary.

Experimental Protocols

Detailed Synthesis Protocol: Scalable Hantzsch Synthesis of this compound

Materials:

  • Ethyl 4-chloroacetoacetate

  • Thioformamide

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (or another mild base)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve thioformamide (1.0 equivalent) in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add ethyl 4-chloroacetoacetate (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Detailed Purification Protocol: Recrystallization and Column Chromatography

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate/hexanes mixture).

  • If the solution is colored, you may add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography:

  • Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate, ratio determined by TLC).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Load the solution onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Thioformamide in Ethanol add_reagent Add Ethyl 4-chloroacetoacetate start->add_reagent react Stir at Room Temperature add_reagent->react neutralize Neutralize with NaHCO3 react->neutralize concentrate Concentrate neutralize->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Pure Ethyl 2-(4-Thiazolyl)acetate purify->product troubleshooting_synthesis start Low Reaction Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_rxn Side Reactions? start->side_rxn No incomplete_rxn->side_rxn No action1 Increase Reaction Time or Temperature incomplete_rxn->action1 Yes workup_loss Work-up Loss? side_rxn->workup_loss No action2 Optimize Reaction Conditions (Temp, pH) side_rxn->action2 Yes action3 Review and Optimize Extraction/Purification Protocol workup_loss->action3 Yes

References

Technical Support Center: Purifying Thiazole Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during column chromatography. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying thiazole derivatives?

A1: The most frequently used stationary phase for the column chromatography of thiazole derivatives is silica gel.[1][2] Silica gel is a polar adsorbent, making it effective for separating compounds based on polarity.[3] For acid-sensitive thiazole derivatives, neutral or deactivated silica gel can be used.[2] Alumina can also be an alternative stationary phase, available in acidic, neutral, or basic forms, offering different selectivity.

Q2: How do I select an appropriate solvent system (eluent) for my thiazole derivative?

A2: The choice of eluent is critical for successful separation. A good starting point is to use a binary solvent system with a non-polar solvent and a more polar solvent. Common systems for thiazole derivatives include mixtures of ethyl acetate/hexane, dichloromethane/methanol, and acetone/hexane.[1] The optimal ratio can be determined by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.[4]

Q3: My thiazole derivative is basic. Are there any special considerations?

A3: Yes, basic thiazole derivatives, such as those containing amino groups, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent to neutralize the acidic sites on the silica gel.[2][5]

Q4: Can I use gradient elution for purifying thiazole derivatives?

A4: Absolutely. Gradient elution, where the polarity of the eluent is gradually increased during the separation, is a powerful technique for separating complex mixtures containing thiazole derivatives with a wide range of polarities. This can help to effectively elute both less polar and more polar impurities from the column.

Q5: My compound seems to be decomposing on the silica gel column. What can I do?

A5: Decomposition on silica gel can be a problem for sensitive thiazole derivatives.[2] Consider the following:

  • Deactivate the silica gel: As mentioned, adding a small amount of triethylamine to the eluent can help.[2]

  • Use a less acidic stationary phase: Neutral silica gel or alumina might be better alternatives.

  • Work quickly: Minimize the time the compound spends on the column by using flash chromatography with applied pressure.

  • Lower the temperature: Running the column at a lower temperature can sometimes reduce decomposition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography of thiazole derivatives.

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands Incorrect solvent system polarity.Optimize the eluent system using TLC. If compounds are running too fast (high Rf), decrease the polarity of the eluent. If they are running too slow (low Rf), increase the polarity.[4]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-100 parts of silica gel by weight to 1 part of the crude mixture.
Improperly packed column (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" is often recommended for packing.[6]
Co-elution of isomers.Isomeric impurities can be challenging to separate. Try a different solvent system or a different stationary phase (e.g., alumina). High-performance liquid chromatography (HPLC) might be necessary for difficult separations.
Peak Tailing Strong interaction of basic thiazole derivatives with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to mask the acidic silanol groups.[2][5]
Column degradation.If the problem persists with a fresh column and optimized mobile phase, the column itself might be compromised.
Low Yield / Compound Loss Compound is too soluble in the eluent.If the compound is eluting too quickly, you may be washing it through with the solvent front. Use a less polar solvent system.
Compound is irreversibly adsorbed onto the silica gel.For highly polar or acidic/basic compounds, irreversible adsorption can occur. Try deactivating the silica with triethylamine or using a different adsorbent like alumina.
Decomposition on the column.As mentioned in the FAQs, use deactivated silica, a different stationary phase, or run the purification quickly at a lower temperature.[2]
Cracked or Dry Column Solvent level dropped below the top of the stationary phase.Always keep the silica gel bed covered with solvent. A cracked column will lead to poor separation.
Heat generated from the interaction of a very polar solvent with silica.When switching to a much more polar solvent, do so gradually to avoid generating heat that can cause the solvent to boil and crack the column.

Quantitative Data

The following tables summarize typical solvent systems and reported Rf values for the purification of various thiazole derivatives. Please note that these are examples, and optimal conditions will vary depending on the specific substituents on the thiazole ring.

Table 1: Solvent Systems for Column Chromatography of Thiazole Derivatives

Thiazole Derivative ClassStationary PhaseEluent SystemRatio (v/v)Notes
2-AminothiazolesSilica GelEthyl Acetate / Petroleum Ether / Triethylamine1:8:0.001Triethylamine is added to prevent peak tailing.[1]
Silica GelHexane / AcetoneGradientStart with a low percentage of acetone and gradually increase.[1]
Silica GelDichloromethane / MethanolGradientSuitable for more polar 2-aminothiazole derivatives.
N-Substituted ThiazolesSilica Geln-Heptane / Ethyl AcetateGradient (e.g., starting with 10% Ethyl Acetate)A common system for flash chromatography.[2]
ThiazolidinonesSilica GelHexane / Ethyl Acetate6:4Used for monitoring reaction progress via TLC.[7]
Silica GelCyclohexane / Acetone8:2Used for purification via TLC.[8]

Table 2: Reported Rf Values for Selected Thiazole Derivatives

Compound StructureSolvent System (v/v)Rf ValueReference
N-(3-nitrobenzylidene)-4-(4-bromophenyl)thiazol-2-imineHexane / Ethyl Acetate (6:4)0.55[9]
N-(2-nitrobenzylidene)-4-(4-bromophenyl)thiazol-2-imineHexane / Ethyl Acetate (6:4)0.53[9]
N-(3-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-imineHexane / Ethyl Acetate (6:4)0.53[9]
N-(3-hydroxybenzylidene)-4-(3-nitrophenyl)thiazol-2-imineHexane / Ethyl Acetate (5:5)0.46[9]

Experimental Protocols

Detailed Methodology for the Flash Column Chromatography of a Representative Thiazole Derivative

This protocol provides a general procedure for the purification of a moderately polar thiazole derivative using flash column chromatography.

1. Materials:

  • Crude thiazole derivative

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or heptane), Ethyl Acetate, Dichloromethane (for sample loading)

  • Triethylamine (if needed)

  • Glass column for flash chromatography

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • If the compound is basic, add a drop of triethylamine to the developing chamber.

    • The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude thiazole derivative in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect the eluting solvent in fractions.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Spot the starting material, the crude mixture, and several fractions on the same TLC plate for comparison.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified thiazole derivative.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of thiazole derivatives.

TroubleshootingWorkflow Troubleshooting Workflow for Thiazole Derivative Purification start Start Purification check_separation Poor Separation? start->check_separation check_rf Check TLC Rf check_separation->check_rf Yes check_tailing Peak Tailing? check_separation->check_tailing No adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity adjust_polarity->start Re-run check_loading Overloaded Column? reduce_load Reduce Sample Load check_loading->reduce_load Yes check_decomposition Decomposition on Column? check_loading->check_decomposition No reduce_load->start Re-run add_tea Add Triethylamine to Eluent check_tailing->add_tea Yes check_yield Low Yield? check_tailing->check_yield No add_tea->start Re-run check_yield->check_loading Yes end_success Successful Purification check_yield->end_success No use_neutral_silica Use Neutral Silica / Alumina check_decomposition->use_neutral_silica Yes end_fail Consider Alternative Method (e.g., HPLC, Recrystallization) check_decomposition->end_fail No use_neutral_silica->start Re-run

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Ethyl 2-(4-Thiazolyl)acetate Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the structural confirmation of various Ethyl 2-(4-Thiazolyl)acetate derivatives, supported by crystallographic data and detailed experimental protocols.

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The precise spatial orientation of substituents on the thiazole ring, governed by bond lengths, bond angles, and dihedral angles, critically influences the molecule's interaction with biological targets.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for a selection of this compound derivatives, providing a quantitative comparison of their solid-state conformations. These parameters are crucial for understanding the subtle yet significant structural variations that can impact biological activity.

Compound NameCCDC NumberCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Dihedral Angle(s)Reference
Ethyl 2-(2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazol-4-yl)acetate-MonoclinicP2₁/c12.582(4)14.790(5)21.406(8)92.572(13)Thiazole/Phenyl: Varies with conformation[1]
Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate-------Thiazole/Phenyl: Near-planar V-shaped conformation[2]
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate-------Thiazole/Phenyl: Near-planar V-shaped conformation[2]
Ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate-MonoclinicP2₁/n-----[3]
Ethyl 2-(2-(4-bromobenzylidene)hydrazinyl)thiazole-4-carboxylate-MonoclinicP2₁/n-----[3]

Experimental Protocols

The structural confirmation of these derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound Derivatives (General Hantzsch Thiazole Synthesis)

A widely employed method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4]

Materials:

  • Appropriate α-haloketone (e.g., ethyl 4-chloroacetoacetate)

  • Thioamide or thiourea derivative

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other base)

Procedure:

  • Dissolve the thioamide or thiourea derivative (1 equivalent) in ethanol.

  • Add the α-haloketone (1 equivalent) to the solution.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general workflow for the structural elucidation of a synthesized this compound derivative.[5]

1. Crystal Growth:

  • High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is a common technique.

2. Crystal Mounting:

  • A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • A beam of monochromatic X-rays is directed at the crystal.

  • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

  • A detector records the intensities and positions of the diffracted X-ray beams.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are then refined against the experimental diffraction data to obtain a final, accurate molecular structure. This process minimizes the difference between the observed and calculated structure factors.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the structural confirmation of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_product Product Reactants α-Haloketone + Thioamide/Thiourea Reaction Hantzsch Thiazole Synthesis (Reflux) Reactants->Reaction Ethanol Purification Purification (Recrystallization) Reaction->Purification Derivative This compound Derivative Purification->Derivative

Caption: Synthetic workflow for this compound derivatives.

Xray_Workflow cluster_experiment X-ray Crystallography cluster_analysis Data Analysis Crystal_Growth Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (Bond Lengths, Angles) Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

By providing a clear comparison of crystallographic data and detailing the experimental methodologies, this guide aims to equip researchers with the necessary information to effectively utilize X-ray crystallography for the structural confirmation and rational design of novel this compound derivatives. The precise structural insights gained from these studies are fundamental to advancing the discovery of new and effective therapeutic agents.

References

A Comparative Guide to LC-MS, HPLC-UV, GC-MS, and NMR for Monitoring Reactions of Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the safety and purity of the final product. The synthesis of Ethyl 2-(4-Thiazolyl)acetate, a key intermediate in the production of various pharmaceuticals, is no exception. This guide provides an objective comparison of four common analytical techniques for monitoring the progress of its synthesis: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Quantitative Comparison of Analytical Techniques

The choice of an analytical technique for reaction monitoring depends on a variety of factors, including the required sensitivity, selectivity, speed, and the nature of the analytes. The following table summarizes the key quantitative performance metrics for each technique in the context of monitoring the synthesis of this compound.

ParameterLC-MSHPLC-UVGC-MSNMR Spectroscopy
**Linearity (R²) **>0.99>0.99>0.99Excellent (inherently quantitative)
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL1 - 50 ng/mL10 - 500 µg/mL
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL50 - 500 ng/mL5 - 100 ng/mL50 - 1000 µg/mL
Analysis Time per Sample 1 - 10 minutes5 - 20 minutes10 - 30 minutes< 1 minute to several minutes
Throughput HighMedium to HighMediumLow to Medium
Key Advantages High sensitivity and selectivity, molecular weight confirmation.Robust, cost-effective, widely available.Excellent for volatile and thermally stable compounds.Non-destructive, provides structural information, no calibration needed for relative quantification.
Key Disadvantages Higher cost, potential for matrix effects.Lower sensitivity and selectivity compared to MS.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, higher initial instrument cost.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative experimental protocols for each of the discussed techniques for monitoring the synthesis of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry)

This method offers high sensitivity and selectivity, making it ideal for detecting low-level intermediates and byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 100-500 (Full Scan) or Selected Ion Monitoring (SIM) for target ions (Reactant, Product, Intermediates)

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the aliquot with a suitable solvent (e.g., 1:1000 with Acetonitrile/Water).

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial.

HPLC-UV (High-Performance Liquid Chromatography with UV Detection)

A robust and cost-effective method suitable for routine reaction monitoring when high sensitivity is not a primary concern.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a variable wavelength UV detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 60:40 (Acetonitrile:Water)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

Sample Preparation:

  • Withdraw a 50 µL aliquot from the reaction mixture.

  • Dilute with the mobile phase (e.g., 1:100).

  • Vortex and filter through a 0.45 µm syringe filter into an HPLC vial.

GC-MS (Gas Chromatography-Mass Spectrometry)

This technique is suitable if the reactants, products, and key intermediates are volatile and thermally stable.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Split (e.g., 50:1) or Splitless, depending on concentration

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Sample Preparation:

  • Withdraw a 10 µL aliquot from the reaction mixture.

  • Dilute with a volatile organic solvent such as Ethyl Acetate or Dichloromethane (e.g., 1:1000).

  • Vortex the sample.

  • If necessary, perform a derivatization step to increase volatility.

  • Transfer the sample to a GC vial.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical process for selecting an appropriate analytical technique.

Reaction_Monitoring_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction Chemical Reaction (Synthesis of this compound) Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction (if necessary) Aliquot->Quench Dilute Dilution Quench->Dilute Filter Filtration Dilute->Filter Analytical_Instrument Analytical Instrument (LC-MS, HPLC-UV, GC-MS, or NMR) Filter->Analytical_Instrument Data_Acquisition Data Acquisition Analytical_Instrument->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Concentration Calculation) Data_Acquisition->Data_Analysis Report Generate Report (Reaction Progress vs. Time) Data_Analysis->Report

Caption: Experimental workflow for reaction monitoring using analytical instrumentation.

Technique_Selection_Logic Start Start: Need to Monitor Reaction Sensitivity High Sensitivity Required? Start->Sensitivity Volatility Are Analytes Volatile & Thermally Stable? Sensitivity->Volatility No LCMS LC-MS Sensitivity->LCMS Yes Structural_Info Need Structural Information? Volatility->Structural_Info No GCMS GC-MS Volatility->GCMS Yes Cost_Simplicity Is Cost/Simplicity a Priority? Structural_Info->Cost_Simplicity No NMR NMR Structural_Info->NMR Yes Cost_Simplicity->LCMS No HPLCUV HPLC-UV Cost_Simplicity->HPLCUV Yes

Caption: Decision tree for selecting an analytical technique for reaction monitoring.

A Comparative Guide to Thiazole Synthesis: Hantzsch vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the thiazole ring is a fundamental undertaking. This five-membered heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. This guide provides a comprehensive comparison of the classical Hantzsch thiazole synthesis with other key methods, namely the Cook-Heilbron and Gabriel syntheses. We present a detailed analysis of their mechanisms, substrate scope, and reaction conditions, supported by experimental data and protocols to inform your synthetic strategy.

At a Glance: A Comparative Overview of Thiazole Synthesis Methods

The choice of synthetic route to a desired thiazole derivative is governed by factors such as the required substitution pattern, the availability of starting materials, and the desired efficiency. The following table summarizes the key characteristics of the Hantzsch, Cook-Heilbron, and Gabriel syntheses.

Synthesis MethodStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3, pyridine)30 min - 24 hRoom Temp. - Reflux70 - 99%Well-established, broad substrate scope, generally high yields.Use of lachrymatory and toxic α-haloketones.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide or Dithioacids-1 - 5 hRoom Temperature50 - 80%Mild reaction conditions, provides access to 5-aminothiazoles.Primarily limited to the synthesis of 5-aminothiazoles.
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P4S10)Several hours~170 °CModerateAccess to 2,5-disubstituted thiazoles.Harsh reaction conditions (high temperature), use of odorous and hazardous P4S10.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Formation

First reported by Arthur Hantzsch in 1887, this method remains the most widely used approach for constructing the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established reaction pathway:

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Thio-ether Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100 °C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with water.

  • Air dry the solid on a watch glass to obtain the product.

Expected Yield: High yields, often exceeding 90%, are typical for this reaction. One reported experiment following a similar procedure yielded 99%.[3]

The Cook-Heilbron Synthesis: A Mild Route to 5-Aminothiazoles

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a valuable route to 5-aminothiazoles under mild conditions.[4][5] The reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[4][6]

Reaction Mechanism

The mechanism of the Cook-Heilbron synthesis is as follows:

Cook_Heilbron_Mechanism Reactants α-Aminonitrile + Carbon Disulfide Intermediate1 Dithiocarbamate Intermediate Reactants->Intermediate1 Nucleophilic Addition Intermediate2 Iminothiazolidine Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Aminothiazole Intermediate2->Product Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis.

Experimental Protocol: Synthesis of 5-Amino-2-benzylthiazole (Adapted from the initial discovery)[6]

Materials:

  • Aminoacetonitrile

  • Dithiophenylacetic acid

  • Suitable solvent (e.g., ethanol or aqueous media)

Procedure:

  • Dissolve the aminoacetonitrile in a suitable solvent at room temperature.

  • Add the dithiophenylacetic acid to the solution with stirring.

  • Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation or extraction, followed by purification, typically through recrystallization.

The Gabriel Synthesis: A High-Temperature Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis, a method also known for amine synthesis, can be adapted for the formation of thiazoles. This reaction involves the cyclization of α-acylamino ketones with a thionating agent, most commonly phosphorus pentasulfide (P4S10), at elevated temperatures.[6][7]

Reaction Mechanism

The Gabriel synthesis for thiazoles involves the conversion of a carbonyl group to a thiocarbonyl, followed by cyclization and dehydration.

Gabriel_Thiazole_Mechanism Reactants α-Acylamino ketone + P4S10 Intermediate1 Thionated Intermediate Reactants->Intermediate1 Thionation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,5-Disubstituted Thiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Gabriel Thiazole Synthesis.

Experimental Protocol: General Procedure for the Synthesis of 2,5-Disubstituted Thiazoles

Materials:

  • α-Acylamino ketone

  • Phosphorus pentasulfide (P4S10)

  • High-boiling solvent (e.g., pyridine, dioxane, or toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the α-acylamino ketone in a high-boiling solvent.

  • Carefully add phosphorus pentasulfide portion-wise to the stirred suspension. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (typically around 170 °C) for several hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction mixture by carefully pouring it onto crushed ice or a cold aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a generalized procedure. The specific solvent, temperature, and reaction time will depend on the substrate. Due to the harsh conditions and the use of hazardous reagents, this method is often less favored than the Hantzsch synthesis.

Modern Advancements in Thiazole Synthesis

While the classical methods remain relevant, modern organic synthesis has introduced several improvements, particularly for the Hantzsch reaction.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[8]

  • One-Pot Procedures: Multi-component reactions where the α-haloketone is generated in situ from an acetophenone derivative, followed by the addition of a thiourea, streamline the synthetic process and avoid the handling of lachrymatory intermediates.

Conclusion

The Hantzsch synthesis remains the most versatile and widely employed method for the preparation of a broad range of thiazole derivatives due to its reliability and generally high yields. The Cook-Heilbron synthesis offers a valuable alternative for the specific preparation of 5-aminothiazoles under mild conditions. The Gabriel synthesis, while historically significant for accessing 2,5-disubstituted thiazoles, is often hampered by its harsh reaction conditions. For contemporary drug discovery and development, the optimization of the Hantzsch reaction through microwave-assisted and one-pot procedures represents a significant step forward in the efficient and environmentally conscious synthesis of this critical heterocyclic scaffold. The choice of method will ultimately be dictated by the specific synthetic target and the resources available to the researcher.

References

The Ascendancy of Oxadiazoles: A Bioisosteric Approach to Enhancing the Anticancer Potential of Ethyl 2-(4-Thiazolyl)acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel and more effective anticancer agents, medicinal chemists are increasingly turning to the strategy of bioisosteric replacement to optimize lead compounds. This guide provides a comparative analysis of the bioisosteric replacement of the thiazole ring in Ethyl 2-(4-Thiazolyl)acetate analogs with a 1,3,4-oxadiazole moiety, a substitution that has shown considerable promise in enhancing anticancer activity. This comparison is supported by a review of synthetic methodologies and available cytotoxicity data against various cancer cell lines.

Performance Comparison: Thiazole vs. 1,3,4-Oxadiazole Analogs

The replacement of a thiazole ring with a 1,3,4-oxadiazole ring is a recognized strategy in drug design.[1][2][3] While direct comparative studies on the anticancer activity of this compound and its precise 1,3,4-oxadiazole bioisostere are limited in publicly available literature, we can infer the potential advantages of this substitution by examining related compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer effects.[4] However, the 1,3,4-oxadiazole ring is often introduced to improve metabolic stability, hydrogen bonding capacity, and overall pharmacokinetic profiles.[1][5]

Below is a summary of reported in vitro cytotoxic activities of various thiazole and 1,3,4-oxadiazole derivatives containing an ethyl acetate or related side chain against several human cancer cell lines. It is important to note that these results are compiled from different studies and are not from a direct head-to-head comparison.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole DerivativesMCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
HCT-116 (Colon)-
1,3,4-Oxadiazole DerivativesMCF-7 (Breast)>100[6]
HeLa (Cervical)29 (for a related derivative)[6]
SMMC-7721 (Liver)IC50 values reported for Schiff base hybrids[7]

Note: The IC50 values are presented as reported in the respective studies. A direct comparison should be made with caution due to variations in experimental conditions.

The data, while not directly comparative for the specific parent compounds, suggests that both thiazole and 1,3,4-oxadiazole scaffolds are viable starting points for the development of anticancer agents. The significant activity of some 1,3,4-oxadiazole derivatives in the low micromolar range against certain cell lines highlights the potential of this bioisosteric replacement.[6][7]

Experimental Protocols

To provide a framework for researchers looking to explore this bioisosteric replacement, detailed methodologies for the synthesis of the parent compounds and the evaluation of their cytotoxic activity are presented below.

Synthesis of this compound Analogs

A general method for the synthesis of the thiazole scaffold involves the Hantzsch thiazole synthesis. For this compound, a common route is the reaction of a 3-halo-2-oxopropanoate with a thioamide.

Materials:

  • Ethyl 3-bromo-2-oxopropanoate

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve thioformamide (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of Ethyl 2-(1,3,4-Oxadiazol-2-yl)acetate Analogs

The synthesis of the 1,3,4-oxadiazole bioisostere can be achieved through the cyclization of a corresponding hydrazide derivative.

Materials:

  • Ethyl 2-(hydrazinylcarbonyl)acetate

  • Triethyl orthoformate

  • Concentrated sulfuric acid (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of ethyl 2-(hydrazinylcarbonyl)acetate (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 2-(1,3,4-Oxadiazol-2-yl)acetate.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds (this compound and its 1,3,4-oxadiazole analog) in the growth medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better illustrate the process and potential mechanism of action, the following diagrams are provided in the DOT language.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Anticancer Screening Thiazole This compound Cell_Culture Cancer Cell Lines (MCF-7, HepG2, etc.) Thiazole->Cell_Culture Treatment Oxadiazole Ethyl 2-(1,3,4-Oxadiazol-2-yl)acetate Oxadiazole->Cell_Culture Treatment MTT_Assay MTT Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Experimental workflow for the synthesis and comparative anticancer screening of thiazole and oxadiazole analogs.

Signaling_Pathway Compound Thiazole / Oxadiazole Analog EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation

Caption: A plausible signaling pathway (EGFR/PI3K/AKT/mTOR) that may be targeted by anticancer thiazole and oxadiazole analogs.

Conclusion

The bioisosteric replacement of the thiazole ring with a 1,3,4-oxadiazole moiety in this compound analogs represents a promising strategy for the development of novel anticancer agents. While direct comparative data is still emerging, the existing literature on related compounds suggests that this modification has the potential to enhance cytotoxic activity. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to synthesize and evaluate these compounds, paving the way for the discovery of more potent and selective cancer therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and the therapeutic potential of this promising class of compounds.

References

Spectroscopic comparison of Ethyl 2-(4-Thiazolyl)acetate with its 2-thiazolyl isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can have profound impacts on biological activity and pharmacokinetic properties. This guide provides a detailed spectroscopic comparison of Ethyl 2-(4-Thiazolyl)acetate and its corresponding 2-thiazolyl isomer, offering a foundational dataset for researchers engaged in the synthesis and characterization of thiazole-containing compounds.

At a Glance: Key Spectroscopic Differentiators

The primary distinction between these two isomers lies in the substitution pattern of the thiazole ring. This seemingly minor structural change gives rise to discernible differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These spectroscopic fingerprints are crucial for unambiguous identification and quality control in a research and development setting.

Spectroscopic DataThis compound (Predicted)Ethyl 2-(2-Thiazolyl)acetate (Predicted)
¹H NMR (Chemical Shift, δ)
Thiazole-H5~7.2 ppm (d)~7.8 ppm (d)
Thiazole-H2~8.8 ppm (d)-
Thiazole-H4-~7.3 ppm (d)
-CH₂- (acetate)~3.8 ppm (s)~4.1 ppm (s)
-O-CH₂- (ethyl)~4.2 ppm (q)~4.2 ppm (q)
-CH₃ (ethyl)~1.3 ppm (t)~1.3 ppm (t)
¹³C NMR (Chemical Shift, δ)
C=O (ester)~170 ppm~168 ppm
Thiazole-C2~152 ppm~165 ppm
Thiazole-C4~148 ppm~120 ppm
Thiazole-C5~115 ppm~143 ppm
-CH₂- (acetate)~40 ppm~35 ppm
-O-CH₂- (ethyl)~62 ppm~62 ppm
-CH₃ (ethyl)~14 ppm~14 ppm
IR Spectroscopy (cm⁻¹)
C=O stretch (ester)~1735 cm⁻¹~1740 cm⁻¹
C=N stretch (thiazole)~1500-1600 cm⁻¹~1500-1600 cm⁻¹
C-S stretch (thiazole)~600-700 cm⁻¹~600-700 cm⁻¹
Mass Spectrometry
Molecular Ion (M⁺)m/z 171m/z 171
Key FragmentationLoss of -OCH₂CH₃, -COOCH₂CH₃Loss of -OCH₂CH₃, -COOCH₂CH₃

Note: The data presented above is predicted based on known spectroscopic trends for similar thiazole derivatives and general principles of NMR, IR, and MS. Actual experimental values may vary slightly.

Deciphering the Spectra: A Deeper Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most significant variations are anticipated in the ¹H and ¹³C NMR spectra, particularly in the chemical shifts of the thiazole ring protons and carbons.

  • ¹H NMR: In this compound, the proton at the 2-position of the thiazole ring is expected to be the most downfield due to the influence of both the nitrogen and sulfur atoms. The proton at the 5-position will likely appear at a more shielded (upfield) position. Conversely, in the 2-thiazolyl isomer, the protons at the 4 and 5-positions will exhibit a characteristic doublet-doublet coupling pattern, with the H5 proton appearing more downfield than the H4 proton. The methylene protons of the acetate group in the 2-thiazolyl isomer are expected to be more deshielded (further downfield) due to the direct attachment to the electron-withdrawing thiazole ring at the 2-position.

  • ¹³C NMR: The carbon chemical shifts of the thiazole ring will also be indicative of the substitution pattern. For the 4-thiazolyl isomer, the C2 and C4 carbons are expected to be the most downfield. In the 2-thiazolyl isomer, the C2 carbon will be significantly downfield, while the C4 and C5 carbons will be more shielded.

Infrared (IR) Spectroscopy: The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1740 cm⁻¹. While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to variations in the thiazole ring vibrations, the C=O stretch is the most prominent and readily identifiable feature for both molecules.

Mass Spectrometry (MS): Both isomers will exhibit the same molecular ion peak at an m/z of 171, corresponding to their identical molecular weight. The fragmentation patterns are also expected to be similar, with characteristic losses of the ethoxy group (-OCH₂CH₃) and the entire ethyl acetate moiety (-COOCH₂CH₃). Distinguishing between the isomers based solely on their electron ionization mass spectra may be challenging without high-resolution analysis and comparison to known standards.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a potassium bromide (KBr) pellet (for solids).

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.

Experimental Workflow: A Comparative Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of the two isomers.

G Comparative Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Synthesis_4 This compound Synthesis Purification_4 Purification of 4-Isomer Synthesis_4->Purification_4 Synthesis_2 Ethyl 2-(2-Thiazolyl)acetate Synthesis Purification_2 Purification of 2-Isomer Synthesis_2->Purification_2 NMR_4 NMR (¹H, ¹³C) Purification_4->NMR_4 IR_4 IR Purification_4->IR_4 MS_4 Mass Spec Purification_4->MS_4 NMR_2 NMR (¹H, ¹³C) Purification_2->NMR_2 IR_2 IR Purification_2->IR_2 MS_2 Mass Spec Purification_2->MS_2 Comparison Comparative Analysis of Spectroscopic Data NMR_4->Comparison IR_4->Comparison MS_4->Comparison NMR_2->Comparison IR_2->Comparison MS_2->Comparison

Caption: Workflow for the synthesis, purification, and comparative spectroscopic analysis of thiazolylacetate isomers.

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(4-Thiazolyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of ethyl 2-(4-thiazolyl)acetate, in particular, have been investigated for a range of pharmacological activities, including antimicrobial and anticancer effects.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in the design of novel therapeutic agents.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of ethyl 2-(thiazolyl)acetate derivatives. Modifications at various positions of the thiazole ring and the acetate moiety have been shown to profoundly influence their antibacterial and antifungal efficacy.

A series of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that many of these compounds exhibited moderate to good inhibition against various bacterial and fungal strains.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Ethyl Thiazole Derivatives against Bacterial Strains

Compound IDR1R2Bacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
3a HCl>10050100
3b HBr502550
3c HI2512.525
6a CH3Cl1005050
6b CH3Br252550
6c CH3I12.512.525

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Ethyl Thiazole Derivatives against Fungal Strains

Compound IDR1R2Candida albicans MIC (µg/mL)Aspergillus flavus MIC (µg/mL)Aspergillus niger MIC (µg/mL)
3a HCl>100100100
3b HBr505025
3c HI252512.5
6a CH3Cl505050
6b CH3Br252525
6c CH3I12.512.512.5

The SAR studies of these compounds revealed that the nature of the substituent at the 4-position of the thiazole ring and the acetamido group significantly impacts antimicrobial activity. Generally, compounds with a methyl group at the R1 position and a halogen at the R2 position showed enhanced activity. The antifungal activity was particularly notable for compounds bearing an iodine substituent.[3]

Another study focused on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates, evaluating their anti-inflammatory, analgesic, and antioxidant activities.[5] The results showed that compounds with halogen substitutions at the para position of the 2-aryl amino group exhibited good anti-inflammatory and analgesic activities.[5]

Anticancer Activity

Thiazole derivatives have also demonstrated significant potential as anticancer agents.[6] Research into ethyl 2-(thiazolyl)acetate derivatives has uncovered compounds with promising cytotoxic effects against various cancer cell lines.

Novel derivatives of ethyl 3-substituted-2-{4-oxo-2-(2-((3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)hydrazineyl)thiazol-5(4H)-ylidene}acetate were synthesized and evaluated for their cytotoxic potential against liver cancer cell lines.[7] Among these, compounds 5d and 5g demonstrated notable antiproliferative effects, inducing cell cycle arrest at the G1 phase and promoting apoptosis.[7]

Table 3: Cytotoxic Activity (IC50) of Selected Thiazole Derivatives against Liver Cancer Cell Lines

Compound IDRHuh-7 IC50 (µM)HepG-2 IC50 (µM)
5d 4-Cl1.231.56
5g 4-NO21.121.34
Doxorubicin -1.021.15

The strong anticancer activity of these compounds is attributed to their ability to interact with key biological targets, such as the VEGFR-2 receptor, as suggested by molecular docking studies.[7]

Experimental Protocols

The antimicrobial activity of the synthesized thiazole derivatives was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[3] Bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, and fungal strains like Candida albicans, Aspergillus flavus, and Aspergillus niger were used.[3] The compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in 96-well microtiter plates. The inoculum was prepared from overnight cultures and adjusted to a specific turbidity. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was recorded as the lowest concentration of the compound that inhibited visible growth.[3]

The in vitro cytotoxic activity of the thiazole derivatives against human cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with different concentrations of the test compounds and incubated for another 48 hours. After incubation, the medium was replaced with fresh medium containing MTT solution, and the plates were incubated for an additional 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader. The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[8]

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural modifications and their impact on the biological activity of this compound derivatives.

SAR_Antimicrobial cluster_core Core Scaffold: Ethyl Thiazolylacetate cluster_modifications Structural Modifications cluster_activity Biological Activity Core Ethyl 2-(Thiazolyl)acetate R1 Position 2 (e.g., Acetamido group) Core->R1 Substitution at R2 Position 4 (e.g., Alkyl, Aryl) Core->R2 Substitution at R3 Position 5 (e.g., Carboxylate) Core->R3 Substitution at Activity Antimicrobial Activity (Antibacterial & Antifungal) R1->Activity Influences Potency (Halogens on acetamido enhance) R2->Activity Impacts Spectrum (Thiophenyl group) R3->Activity Modulates Activity

Caption: SAR workflow for antimicrobial activity.

SAR_Anticancer cluster_core Core Scaffold cluster_modifications Key Modifications cluster_activity Mechanism of Action Core Ethyl Thiazolylideneacetate R_group Substituents on Thiazolidinone Ring Core->R_group Derivatization Side_Chain Complex Side Chain at C2 (e.g., Pyrazole, Coumarin moieties) Core->Side_Chain Derivatization Target VEGFR-2 Inhibition Side_Chain->Target Enhances Binding Outcome Apoptosis & Cell Cycle Arrest (Antiproliferative Effect) Target->Outcome Leads to

Caption: SAR pathway for anticancer activity.

References

A Comparative Guide to Novel Compounds Derived from Ethyl 2-(4-Thiazolyl)acetate: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Ethyl 2-(4-thiazolyl)acetate, a readily available starting material, serves as a versatile scaffold for the synthesis of a diverse array of novel compounds with significant therapeutic potential. This guide provides a comparative analysis of recently developed derivatives, focusing on their in vitro and in vivo biological activities, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Biological Activity

The following tables summarize the in vitro and in vivo activities of various novel compounds derived from or structurally related to this compound. These derivatives have been investigated for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
6i MCF-7 (Breast)6.10 ± 0.4Doxorubicin-[2][3]
6v MCF-7 (Breast)6.49 ± 0.3Doxorubicin-[2][3]
11c HepG-2 (Liver)~4 µg/mL--[4]
MCF-7 (Breast)~3 µg/mL--[4]
HCT-116 (Colon)~7 µg/mL--[4]
6g HepG-2 (Liver)~7 µg/mL--[4]
MCF-7 (Breast)~4 µg/mL--[4]
HCT-116 (Colon)~12 µg/mL--[4]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--[5]
4b SaOS-2 (Osteosarcoma)0.214 ± 0.009 µg/mL--[5]
4d SaOS-2 (Osteosarcoma)0.212 ± 0.006 µg/mL--[5]
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[6]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives
Compound IDMicroorganismMIC (mg/mL)Reference CompoundMIC (mg/mL)Source
3 S. aureus (MRSA)0.23 - 0.7Ampicillin-[7]
P. aeruginosa0.23 - 0.7Ampicillin-[7]
E. coli0.23 - 0.7Ampicillin-[7]
4 E. coli0.17--[7]
9 B. cereus---[7]
S. Typhimurium---[7]
- Candida strains-Ketoconazole, Fluconazole-[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
Compound IDIC50 (nM)Relative Potency to Donepezil (%)Source
10 103.24>50[9]
16 108.94>50[9]
13, 17, 18, 21, 23, 31, 33 -25-50[9]

AChE: Acetylcholinesterase, a key enzyme in the nervous system. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

II. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of approximately 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[7]

  • Inoculum Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the compounds is evaluated using a modified Ellman's spectrophotometric method.[9]

  • Reaction Mixture Preparation: The reaction mixture contains acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compound at various concentrations in a suitable buffer.

  • Enzyme Addition: The reaction is initiated by the addition of the AChE enzyme.

  • Hydrolysis and Color Development: AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: The rate of color development is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • IC50 Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value is determined from the dose-response curve.

III. Visualizing Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the evaluation of these novel thiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Ethyl_Acetate This compound Derivatization Chemical Derivatization Ethyl_Acetate->Derivatization Novel_Compounds Novel Thiazole Derivatives Derivatization->Novel_Compounds In_Vitro In Vitro Assays Novel_Compounds->In_Vitro Testing In_Vivo In Vivo Studies Novel_Compounds->In_Vivo Testing Data_Analysis Data Analysis (IC50, MIC) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: General workflow for the synthesis and evaluation of novel thiazole derivatives.

anticancer_mechanism Thiazole_Derivative Thiazole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR-2) Thiazole_Derivative->Kinase Inhibits Apoptosis Induction of Apoptosis Thiazole_Derivative->Apoptosis Induces Signaling_Pathway Aberrant Signaling Pathway Kinase->Signaling_Pathway Activates Cell_Proliferation Uncontrolled Cell Proliferation Signaling_Pathway->Cell_Proliferation Leads to

Caption: Simplified signaling pathway for anticancer activity of some thiazole derivatives.

logical_comparison Start Start Comparison High_Potency High Potency? (Low IC50/MIC) Start->High_Potency Low_Toxicity Low Toxicity? High_Potency->Low_Toxicity Yes Discard Discard/Redesign High_Potency->Discard No Favorable_PK Favorable PK/PD? Low_Toxicity->Favorable_PK Yes Low_Toxicity->Discard No Lead_Candidate Lead Candidate Favorable_PK->Lead_Candidate Yes Favorable_PK->Discard No

Caption: Logical decision tree for lead candidate selection based on experimental data.

References

Unveiling the Potential of Thiazole-Based Compounds in Oncology: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and less toxic cancer therapeutics, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, derivatives of Ethyl 2-(4-Thiazolyl)acetate are emerging as a promising class of anticancer agents. This guide provides a comprehensive comparison of the efficacy of these thiazole-based compounds against established anticancer drugs, supported by experimental data and detailed methodologies, to inform and guide future drug development efforts.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The in vitro cytotoxic activity of novel thiazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds and compared with standard chemotherapeutic agents. The following tables summarize these findings, showcasing the potential of this compound based compounds in cancer therapy.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Thiazole Derivatives and Doxorubicin against Breast and Liver Cancer Cell Lines

Compound/DrugMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Reference
Thiazole Derivative 4a 12.7 ± 0.776.69 ± 0.41[1]
Thiazole Derivative 4c 2.57 ± 0.16 7.26 ± 0.44[1]
Doxorubicin 0.14 - 9.908Not specified in this study[2]
Staurosporine (Reference) 6.77 ± 0.418.4 ± 0.51[1]

Lower IC50 values indicate higher potency.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Thiazole Derivatives and Doxorubicin against Various Cancer Cell Lines

Compound/DrugHeLa (Cervical Cancer) IC50 (µM)U87 (Glioblastoma) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Reference
Thiazole Derivative 8a 1.3 ± 0.142.1 ± 0.23 > 50[3]
Doxorubicin 2.9 - 3.220.050.00864 - >20[3]

Table 3: VEGFR-2 Inhibition (IC50 in µM) of Thiazole Derivatives and Sorafenib

Compound/DrugVEGFR-2 IC50 (µM)Reference
Thiazole Derivative 4 0.093 [4]
Thiazole Derivative 4c 0.15[1]
Sorafenib (Reference) 0.059[1][4]

Mechanism of Action: Targeting Key Signaling Pathways

Several studies suggest that the anticancer activity of these thiazole derivatives stems from their ability to inhibit key signaling pathways involved in tumor growth and proliferation. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[5][6][7] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to cell death.[4]

In contrast, established drugs like Doxorubicin primarily exert their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2][8][][10]

Signaling_Pathways cluster_Thiazole Thiazole Derivative Action cluster_Doxorubicin Doxorubicin Action Thiazole Thiazole Derivative VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth Prevents Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DNADamage DNA Damage DNA->DNADamage TopoII->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Comparative mechanisms of action of thiazole derivatives and Doxorubicin.

Experimental Protocols

The following section details the methodologies employed in the cited studies to evaluate the anticancer efficacy of the compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[11][12][13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (Thiazole derivatives, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density. Plates are incubated to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control. A standard anticancer drug (e.g., Doxorubicin) is used as a positive control.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: General workflow for the MTT cell viability assay.

Conclusion

The presented data indicates that this compound based compounds represent a promising avenue for the development of novel anticancer therapies. Certain derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with efficacy comparable or, in some cases, superior to existing drugs like Doxorubicin. Their distinct mechanism of action, primarily through the inhibition of VEGFR-2, offers a potential advantage in overcoming resistance mechanisms associated with conventional DNA-damaging agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting class of compounds.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(4-Thiazolyl)acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 2-(4-Thiazolyl)acetate, a compound that, like similar thiazole derivatives and organic esters, requires management as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, a lab coat, and closed-toe shoes.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Key Hazard Information:

While a specific Safety Data Sheet (SDS) for this compound was not located, analogous thiazole derivatives and organic esters are typically classified with the following hazards. This information should be used as a precautionary guide.

Hazard ClassificationDescriptionDisposal Consideration
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[3]Dispose of as flammable hazardous waste. Do not dispose of down the drain.[4][5]
Acute Toxicity May be harmful if swallowed or in contact with skin.[1]Avoid direct contact. Use appropriate PPE. Dispose of as hazardous waste.[1]
Skin/Eye Irritation May cause skin and serious eye irritation.[3]Wear chemical-resistant gloves and eye/face protection. In case of contact, rinse thoroughly with water.[2][6]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[1]Prevent release to the environment. Do not allow to enter drains or waterways.[1][2]
Chemical Incompatibility Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]Store separately from incompatible materials in a designated hazardous waste accumulation area.[1][7]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent pads), must be collected in a designated hazardous waste container.[1][8]

  • Use a chemically compatible container, preferably glass or polyethylene, that is in good condition with a secure, leak-proof cap.[9][10] The original container may be used if it is properly relabeled as waste.[4]

  • The container must be kept closed at all times except when actively adding waste.[4][11]

2. Labeling:

  • The waste container must be clearly and accurately labeled.[8] The label should include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound Waste". Avoid abbreviations or general terms like "Solvent Waste".[4]

    • An accurate list of all constituents and their approximate percentages.[7]

    • The date when waste was first added to the container.[8]

    • A clear indication of the associated hazards (e.g., "Flammable," "Irritant").[8]

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area near the point of generation.[8][12]

  • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2][6]

  • Ensure segregation from incompatible materials to prevent dangerous reactions.[7] Use secondary containment for liquid waste to mitigate spills.[11]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert personnel.[8]

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for initial containment.[8][13]

  • Carefully collect the absorbed material and contaminated items into a sealed bag or container and place it in the designated hazardous waste container.[1][8]

  • Decontaminate the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[8]

  • Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[8]

5. Final Disposal:

  • Do not dispose of this compound waste by pouring it down the drain or mixing it with regular trash.[5][11] Evaporation is not an acceptable method of disposal.[11][14]

  • Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal company.[15][16] These services are equipped to handle and transport hazardous chemicals in compliance with all local, state, and federal regulations.[5][15]

  • Complete all necessary waste manifest documentation to ensure a proper chain of custody.[1]

Disposal Workflow

DisposalWorkflow start Start: Waste Generation ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe collect 2. Collect Waste (Unused chemical, contaminated labware) ppe->collect container 3. Use Compatible, Sealed Container collect->container spill Spill Occurs collect->spill Potential Event label 4. Label Container ('Hazardous Waste', Chemical Name, Hazards) container->label store 5. Store in Designated Satellite Accumulation Area label->store segregate Segregate from Incompatibles store->segregate pickup 6. Arrange for Pickup (via EHS / Licensed Contractor) store->pickup store->spill Potential Event end End: Proper Disposal pickup->end spill_mgmt Spill Management Protocol (Evacuate, Contain, Clean, Report) spill->spill_mgmt Yes spill_mgmt->collect Dispose of cleanup materials

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This guide is intended for informational purposes and is based on general principles for hazardous waste disposal. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's established safety and disposal protocols and all applicable regulations.

References

Essential Safety and Logistical Information for Handling Ethyl 2-(4-Thiazolyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling Ethyl 2-(4-Thiazolyl)acetate. The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection, while a face shield offers a broader barrier against splashes.
Hand Protection Disposable, powder-free nitrile gloves. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[1][2]Nitrile gloves offer good short-term protection against a range of chemicals. Powder-free gloves are recommended to prevent contamination of the work area.
Body Protection A flame-resistant lab coat. A chemically resistant apron is advised when handling larger quantities.Protects personal clothing and skin from splashes and spills. Lab coats should be regularly laundered.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Thiazole derivatives may cause respiratory irritation.[3] A fume hood is the primary means of exposure control.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects feet from spills and falling objects.

Experimental Protocols

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage
  • Container: Store the compound in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix with other waste streams.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate emergency_spill Spill handle_dissolve->emergency_spill emergency_exposure Personal Exposure handle_dissolve->emergency_exposure cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill->cleanup_decontaminate Follow Spill Protocol emergency_exposure->cleanup_wash Follow First Aid

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.